molecular formula C6H5BrN2O2 B582003 3-Amino-5-bromopyridine-2-carboxylic acid CAS No. 870997-85-6

3-Amino-5-bromopyridine-2-carboxylic acid

Katalognummer: B582003
CAS-Nummer: 870997-85-6
Molekulargewicht: 217.022
InChI-Schlüssel: GXXIHPZAIYKHGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-bromopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.022. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXIHPZAIYKHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678395
Record name 3-Amino-5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870997-85-6
Record name 3-Amino-5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carboxylic acid is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features, including a carboxylic acid, an amino group, and a bromine atom on a pyridine ring, provide multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its notable application as a crucial intermediate in the development of macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs with major implications for the treatment of type 2 diabetes and obesity.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₅BrN₂O₂.[1] Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-amino-5-bromo-2-pyridinecarboxylic acid[2]
CAS Number 870997-85-6[2]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [2]
Appearance Light yellow solid[3]
Melting Point >170 °C (decomposes)[3]
Storage Keep in a dark place, inert atmosphere, room temperature

Table 2: Spectroscopic Data of this compound

SpectrumDataReference(s)
¹H NMR (300 MHz, DMSO-d₆) δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H)[3]
LC-MS (ESI) Calculated: 215.9; Measured: 217.0 [M+H]⁺[3]
¹³C NMR Data not explicitly found in searches, but would be a valuable addition for full characterization.
IR Data not explicitly found in searches, but would be a valuable addition for full characterization.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide.

Experimental Protocol: Synthesis from 3-amino-5-bromopyridine-2-carboxamide[3]

Materials:

  • 3-amino-5-bromopyridine-2-carboxamide

  • Aqueous sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Water (H₂O)

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • To a 100 mL round bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and an aqueous sodium hydroxide solution (0.98 g of NaOH dissolved in 10 mL of water, 24.5 mmol).

  • Heat the reaction mixture to reflux temperature and stir for 5 hours.

  • After the reaction is complete, remove the volatile components by distillation under reduced pressure to obtain a residue.

  • Cool the residue to 0 °C and neutralize it with 2N HCl to a pH of 7.0. A precipitate will form.

  • Collect the precipitate by filtration and dry it to yield this compound as a light yellow solid.

Yield: Approximately 1 g (95%).

G cluster_synthesis Synthesis Workflow start 3-amino-5-bromopyridine-2-carboxamide reagents NaOH (aq) Reflux, 5h start->reagents Step 1 hydrolysis Hydrolysis reagents->hydrolysis workup Work-up (Distillation, Neutralization, Filtration) hydrolysis->workup Step 2 product This compound workup->product

Synthesis of this compound.

Applications in Drug Development: A Key Intermediate for GLP-1 Receptor Agonists

This compound serves as a critical building block in the synthesis of macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists.[3] GLP-1 receptor agonists are an important class of therapeutic agents for the management of type 2 diabetes and obesity. They mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

The structural features of this compound allow for its incorporation into larger, complex molecules. The carboxylic acid group is readily available for amide bond formation, a common reaction in peptide and small molecule drug synthesis.[4] The amino group can be functionalized or may play a role in the final molecule's biological activity. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to modulate the pharmacological properties of the final compound.

Experimental Workflow: General Application in Amide Coupling Reactions

The carboxylic acid moiety of this compound can be activated and coupled with a primary or secondary amine to form an amide bond. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

G cluster_coupling Amide Coupling Workflow start This compound activation Carboxylic Acid Activation (e.g., HATU, EDC) start->activation coupling Amide Bond Formation activation->coupling amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->coupling product Coupled Product coupling->product

General workflow for amide coupling reactions.

While specific, detailed protocols for the synthesis of a named GLP-1 receptor agonist starting from this compound were not found in the public literature searches, its utility is clearly stated.[3] The general principles of peptide synthesis and fragment condensation, often employed in the manufacture of GLP-1 analogues, would be applicable.[5]

Signaling Pathways and Biological Activity

The derivatives of this compound, particularly the macrocyclic GLP-1 receptor agonists, exert their biological effects by activating the GLP-1 receptor. The GLP-1 receptor is a G-protein coupled receptor (GPCR) found on pancreatic beta cells, neurons, and other cell types.

Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), culminating in enhanced glucose-dependent insulin secretion.

G cluster_pathway GLP-1 Receptor Signaling Pathway agonist GLP-1 Receptor Agonist (derived from 3-amino-5-bromopyridine- 2-carboxylic acid) receptor GLP-1 Receptor (GPCR) agonist->receptor g_protein Gαs Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ↑ cAMP adenylyl_cyclase->cAMP pka_epac PKA and Epac Activation cAMP->pka_epac insulin Enhanced Glucose-Dependent Insulin Secretion pka_epac->insulin

Simplified GLP-1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its trifunctional nature allows for the strategic and diverse synthesis of complex molecules. The established role of this compound as a key intermediate in the synthesis of macrocyclic GLP-1 receptor agonists highlights its importance in the development of therapeutics for metabolic diseases. Further research into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the discovery of new and improved therapeutic agents.

References

Molecular formula and weight of 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.

Core Chemical Data

The fundamental quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular FormulaC6H5BrN2O2[1][2]
Molecular Weight217.02 g/mol [1]
Exact Mass215.95344 Da[1][2]
IUPAC NameThis compound[1]
CAS Number870997-85-6[1][2]

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of 3-amino-5-bromo-pyridine-2-carboxylic acid amide. The following protocol is a detailed methodology for this key reaction.

Objective: To synthesize this compound.

Materials:

  • 3-amino-5-bromo-pyridine-2-carboxylic acid amide (1.05 g, 0.0049 mol)

  • Aqueous sodium hydroxide solution (0.98 g in 10 mL water, 0.0245 mol)

  • 2N Hydrochloric Acid (HCl)

  • 100 mL round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a 100 mL round bottom flask, add 3-amino-5-bromo-pyridine-2-carboxylic acid amide (1.05 g) and the aqueous sodium hydroxide solution.[2]

  • The reaction mixture is then stirred at reflux temperature for a duration of 5 hours.[2][3]

  • Following the reflux, the volatile components are evaporated under reduced pressure to yield a residue.[2][3]

  • The resulting residue is neutralized to a pH of 7.0 by the addition of 2N HCl at a temperature of 0°C. This will cause the product to precipitate out of the solution.[2][3]

  • The precipitate is then collected via filtration.

  • The filtered solid is dried to obtain the final product, this compound, which typically appears as a light yellow solid.[2][3]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow reagents 1. Combine Reactants - 3-amino-5-bromo-pyridine-2-carboxylic acid amide - Aqueous NaOH reflux 2. Reflux - Stir at reflux temperature for 5 hours reagents->reflux Heat evaporation 3. Evaporation - Remove volatile components under reduced pressure reflux->evaporation neutralization 4. Neutralization & Precipitation - Add 2N HCl at 0°C to reach pH 7.0 evaporation->neutralization filtration 5. Filtration - Collect the precipitated solid neutralization->filtration drying 6. Drying - Obtain final product filtration->drying

Synthesis Workflow for this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Notably, it is utilized in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists, which are a class of drugs used in the treatment of type 2 diabetes and obesity.[3] Its structural features allow for further chemical modifications, making it a versatile intermediate in the design and development of novel pharmaceutical agents.

References

A Comprehensive Technical Guide to 3-Amino-5-bromopyridine-2-carboxylic acid: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3-Amino-5-bromopyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of advanced therapeutic agents, with a special focus on the oral GLP-1 receptor agonist, Danuglipron.

Chemical Identity and Synonyms

The compound with the formal IUPAC name This compound is a substituted pyridine derivative. It is also known by several synonyms, which are often used interchangeably in scientific literature and commercial listings.

IdentifierValue
IUPAC Name This compound
CAS Number 870997-85-6
Molecular Formula C₆H₅BrN₂O₂
Synonyms 3-Amino-5-bromopicolinic acid, 3-Amino-5-bromo-2-pyridinecarboxylic acid

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 217.02 g/mol PubChem
Exact Mass 215.95344 DaPubChem
Melting Point >170°C (decomposes)ChemicalBook[1]
Boiling Point (Predicted) 399.0 ± 42.0 °C at 760 mmHgECHEMI[2]
Density (Predicted) 1.9 ± 0.1 g/cm³ECHEMI[2]
pKa (Predicted) Acidic: 1.8, Basic: -1.5
LogP (Predicted) 1.3PubChem
Topological Polar Surface Area 76.2 ŲPubChem

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding amide precursor, 3-Amino-5-bromopyridine-2-carboxamide.

Experimental Protocol: Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide [1]

  • Materials:

    • 3-Amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol)

    • Sodium hydroxide (0.98 g)

    • Deionized water (10 mL)

    • 2N Hydrochloric acid

  • Procedure:

    • To a 100 mL round-bottom flask, add 3-Amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and a solution of sodium hydroxide (0.98 g) dissolved in 10 mL of deionized water.

    • Heat the reaction mixture to reflux and maintain stirring for 5 hours.

    • Upon completion of the reaction, remove the volatile components by distillation under reduced pressure.

    • Cool the resulting residue to 0°C and neutralize to a pH of 7.0 with 2N hydrochloric acid to induce precipitation.

    • Collect the precipitate by filtration.

    • Dry the collected solid to yield this compound as a light yellow solid (1 g, 95% yield).

Application in the Synthesis of Danuglipron (a GLP-1 Receptor Agonist)

This compound is a critical intermediate in the synthesis of Danuglipron (PF-06882961), a potent, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][2][3] GLP-1 receptor agonists are a significant class of therapeutics for the management of type 2 diabetes and obesity.

The synthesis of Danuglipron involves the coupling of three key fragments, one of which is derived from this compound. The pyridine core of this intermediate forms a central part of the final Danuglipron molecule.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist like Danuglipron initiates a cascade of intracellular events that lead to its therapeutic effects. The simplified signaling pathway is depicted below.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Danuglipron Danuglipron GLP1R GLP-1 Receptor Danuglipron->GLP1R Binds to G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

GLP-1 Receptor Signaling Pathway
Biological Activity of Danuglipron

Danuglipron has been shown to be a potent agonist of the GLP-1 receptor, stimulating the production of cyclic adenosine monophosphate (cAMP) with nanomolar efficacy. The following table summarizes the reported in vitro activity of Danuglipron.

AssayCell LineParameterValue
cAMP AccumulationCHO-K1 expressing human GLP-1REC₅₀0.60 ± 0.2 nM
Experimental Protocol: cAMP Accumulation Assay

The following is a representative protocol for determining the potency of a GLP-1 receptor agonist.

  • Objective: To measure the half-maximal effective concentration (EC₅₀) of Danuglipron in stimulating cAMP production in cells expressing the human GLP-1 receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human GLP-1 receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

    • 3-isobutyl-1-methylxanthine (IBMX).

    • Danuglipron (or other test compounds).

    • cAMP detection kit (e.g., HTRF-based or similar).

  • Procedure:

    • Plate the CHO-K1-hGLP-1R cells in a suitable microplate and incubate overnight.

    • On the day of the assay, remove the culture medium and replace it with assay buffer containing IBMX to inhibit phosphodiesterase activity.

    • Prepare serial dilutions of Danuglipron in assay buffer.

    • Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the Danuglipron concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is highlighted by its role in the production of Danuglipron, a promising oral therapeutic for type 2 diabetes and obesity. The information provided in this guide serves as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.

Logical Workflow for the Application of this compound in Drug Discovery

The following diagram illustrates the logical progression from the starting material to the evaluation of a final drug candidate.

Drug_Discovery_Workflow Start 3-Amino-5-bromopyridine- 2-carboxylic acid Synthesis Multi-step Synthesis Start->Synthesis Candidate Drug Candidate (e.g., Danuglipron) Synthesis->Candidate In_Vitro In Vitro Assays (e.g., cAMP accumulation) Candidate->In_Vitro Data Quantitative Data (EC50, PK/PD) In_Vitro->Data SAR Structure-Activity Relationship (SAR) In_Vitro->SAR In_Vivo In Vivo Studies (Animal Models) Clinical Clinical Trials In_Vivo->Clinical Data->In_Vivo SAR->Synthesis Optimization

Drug Discovery Workflow

References

An In-depth Technical Guide to 3-amino-5-bromopicolinic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-bromopicolinic acid, a substituted pyridine derivative, has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising a pyridine ring functionalized with an amino group, a bromine atom, and a carboxylic acid, offer a versatile platform for diverse chemical modifications. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role as a building block in the development of novel therapeutics, particularly in the realm of metabolic diseases.

Chemical Properties and Data

3-amino-5-bromopicolinic acid is a solid at room temperature with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of approximately 217.02 g/mol [1][2]. Its structure lends itself to a variety of chemical reactions, making it a valuable synthon in medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
CAS Number 870997-85-6[1][2]
Synonyms 3-Amino-5-bromopyridine-2-carboxylic acid[1][2]
Appearance Solid-
pKa (Predicted) 0.30±0.10-
Solubility While experimental data for the target molecule is limited, the parent compound, picolinic acid, is soluble in water and polar organic solvents. The solubility of 3-amino-5-bromopicolinic acid is expected to be influenced by the presence of the amino and bromo substituents.-

Spectroscopic Data:

Synthesis of 3-amino-5-bromopicolinic Acid

The synthesis of 3-amino-5-bromopicolinic acid can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyridine core.

Synthesis from 3-amino-5-bromopyridine:

A plausible and efficient method for the synthesis of 3-amino-5-bromopicolinic acid involves the direct carboxylation of 3-amino-5-bromopyridine. This transformation can be achieved through a variety of methods, including:

  • Grignard Reaction: Formation of a Grignard reagent from 3-amino-5-bromopyridine followed by quenching with carbon dioxide.

  • Directed Ortho-metalation: Using a directed metalation group to introduce a carboxylic acid at the 2-position.

Alternative Synthetic Approaches:

Other synthetic strategies may involve the construction of the substituted pyridine ring from acyclic precursors or the manipulation of functional groups on a more complex pyridine derivative.

Workflow for a Potential Synthesis Route:

cluster_start Starting Material cluster_reaction Carboxylation cluster_product Product 3_amino_5_bromopyridine 3-Amino-5-bromopyridine Reagents 1. n-BuLi or Mg 2. CO₂ 3. H₃O⁺ 3_amino_5_bromopyridine->Reagents Reaction product 3-amino-5-bromopicolinic acid Reagents->product Formation

A potential synthetic workflow for 3-amino-5-bromopicolinic acid.

Application as a Chemical Intermediate

The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyridine ring makes 3-amino-5-bromopicolinic acid a highly versatile intermediate for the construction of complex molecules, particularly through cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is instrumental in introducing aryl or heteroaryl substituents at this position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 3-amino-5-bromopicolinic acid (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling:

Start 3-amino-5-bromopicolinic acid + Boronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product C-C Coupled Product Reaction->Product

Simplified workflow of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The bromine atom can also participate in Buchwald-Hartwig amination reactions, allowing for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing a wide range of amino groups at the 5-position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-amino-5-bromopicolinic acid (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.

  • Work-up: After completion, cool the reaction, quench with water or an aqueous ammonium chloride solution, and extract the product with an organic solvent.

  • Purification: Purify the crude product via column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination:

Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Br Pd(II) Ar-Pd(II)-Br OxAdd->Pd(II) LigandEx Ligand Exchange Pd(II)->LigandEx HNR₂ Base AmineComplex Ar-Pd(II)-NHR₂ LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-NR₂ RedElim->Product

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Role in Drug Development: Targeting the GLP-1 Receptor

A significant application of 3-amino-5-bromopicolinic acid is in the synthesis of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists. GLP-1R is a key target in the treatment of type 2 diabetes and obesity.

GLP-1 Receptor Signaling Pathway:

The activation of the GLP-1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that lead to beneficial metabolic effects.

  • Ligand Binding: A GLP-1R agonist binds to the receptor on the surface of pancreatic β-cells.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

  • PKA and Epac2 Activation: Increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

  • Insulin Exocytosis: PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated blood glucose levels.

Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Epac2->Insulin_Vesicles Promotes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to Agonist GLP-1R Agonist Agonist->GLP1R Binds to

The GLP-1 receptor signaling pathway leading to insulin secretion.

The picolinic acid moiety, often modified through its carboxylic acid and the functionalities introduced via the amino and bromo groups, plays a crucial role in the binding affinity and pharmacokinetic properties of the resulting GLP-1R agonists. The ability to fine-tune the structure using 3-amino-5-bromopicolinic acid as a scaffold allows for the optimization of drug candidates with improved potency, selectivity, and duration of action.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-amino-5-bromopicolinic acid is a highly valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures through a variety of chemical transformations. Its role in the synthesis of potent GLP-1 receptor agonists highlights its importance in the ongoing efforts to develop novel treatments for metabolic diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working at the forefront of modern drug discovery.

References

The Unexplored Therapeutic Potential of 3-Amino-5-bromopyridine-2-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3-Amino-5-bromopyridine-2-carboxylic acid and its analogues represent a class of compounds with significant, yet largely untapped, potential for biological activity. This technical guide consolidates the available, albeit limited, data on the biological activities of derivatives containing the aminopyridine core, with a focus on anticancer and antimicrobial applications. Due to the nascent stage of research on this specific chemical entity, this document draws upon data from structurally related compounds to infer potential therapeutic avenues and provides detailed experimental protocols to guide future investigations. The aim is to furnish researchers and drug development professionals with a foundational resource to stimulate and direct further exploration into this promising class of molecules.

Introduction

Pyridine and its derivatives are heterocyclic compounds that are integral to a multitude of biological processes and are key components in a wide range of pharmaceuticals. The strategic placement of functional groups, such as amino and carboxylic acid moieties, on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The subject of this guide, this compound, possesses a unique substitution pattern that suggests a high potential for diverse biological activities. The presence of the amino group can act as a key hydrogen bond donor/acceptor, the carboxylic acid can engage in ionic interactions or serve as a handle for derivatization, and the bromo substituent can modulate lipophilicity and potentially engage in halogen bonding.

While direct studies on the biological activity of this compound and its simple derivatives are scarce in publicly available literature, research on analogous aminopyridine and pyridine carboxamide structures has revealed promising anticancer, antimicrobial, and enzyme-inhibitory properties. This guide will synthesize these findings to provide a comprehensive overview of the potential of this compound class.

Biological Activities of Structurally Related Derivatives

The biological potential of this compound derivatives can be inferred from studies on compounds sharing the aminopyridine or pyridine carboxamide core. The following sections summarize the quantitative data from these related studies.

Anticancer Activity

Derivatives of aminopyridine and pyridine carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that these scaffolds can be elaborated to produce potent anticancer agents.

Table 1: Anticancer Activity of Pyridine and Aminopyridine Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50)Reference
3-Aminopyridine Thiosemicarbazones3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemiaT/C value of 246% at 40 mg/kg[1]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemiaT/C value of 255% at 10 mg/kg[1]
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid DerivativesCompound 7cMCF-7 (Breast)1.73 ± 0.27 µg/mL[2]
5-(Alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones5-(methylamino) derivativeL1210 leukemia1.3 µM (CDP reductase inhibition)[3]
5-(ethylamino) derivativeL1210 leukemia1.0 µM (CDP reductase inhibition)[3]
5-(allylamino) derivativeL1210 leukemia1.4 µM (CDP reductase inhibition)[3]

Note: T/C value represents the ratio of the median tumor weight of the treated group to the median tumor weight of the control group, expressed as a percentage. A T/C value of ≤ 42% is considered significant antitumor activity.

Antimicrobial Activity

The aminopyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Aminopyridine Derivatives

Compound ClassDerivativeMicroorganismActivity (MIC)Reference
2-Aminopyridine DerivativesCompound 2cStaphylococcus aureus0.039 ± 0.000 µg/mL[4][5]
Compound 2cBacillus subtilis0.039 ± 0.000 µg/mL[4][5]
3-Aminopyridine Transition Metal ComplexesMnBr2 (1:6 complex)Staphylococcus aureusHigh activity[6]
CuCl2 (1:6 complex)Staphylococcus aureusHigh activity[6]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be elucidated, studies on related aminopyridine compounds provide valuable clues. Two potential pathways are highlighted below.

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition

Some thieno[2,3-b]pyridines, which contain an amino group attached to a pyridine ring system, are proposed to exert their antiproliferative effects by interfering with phospholipid metabolism through the inhibition of PI-PLC. This enzyme plays a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

PI_PLC_Pathway Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Inhibitor 3-Amino-5-bromo pyridine-2-carboxylic acid derivative (Proposed) Inhibitor->PLC Inhibits

Proposed PI-PLC Inhibition Pathway
P2X7 Receptor Pathway Modulation

4-Aminopyridine has been shown to induce apoptosis in human acute myeloid leukemia cells by increasing intracellular calcium concentration ([Ca2+]i) through the P2X7 receptor pathway. The P2X7 receptor is an ATP-gated ion channel, and its activation can trigger a cascade of events leading to apoptosis.

P2X7_Pathway Aminopyridine Aminopyridine Derivative P2X7R P2X7 Receptor Aminopyridine->P2X7R Modulates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates MMP_disruption Mitochondrial Membrane Potential Disruption Ca_influx->MMP_disruption Caspase9 Caspase-9 Activation MMP_disruption->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

P2X7 Receptor-Mediated Apoptosis Pathway

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general workflow for the synthesis of derivatives is presented below. This can be adapted for the synthesis of amides, esters, and other analogues.

Synthesis_Workflow Start 3-Amino-5-bromopyridine -2-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Amidation Amidation (R-NH₂) Activation->Amidation Esterification Esterification (R-OH, acid catalyst) Activation->Esterification Amide Amide Derivative Amidation->Amide Ester Ester Derivative Esterification->Ester

General Synthesis Workflow

Protocol for Amide Synthesis:

  • To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF, DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a base like triethylamine (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microbe without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition Assay

This assay measures the inhibition of PI-PLC activity, which can be monitored by the release of a fluorescent or radioactive product.

Protocol (using a fluorescent substrate):

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 2 mM CaCl2, 1 mM DTT).

  • Add the PI-PLC enzyme to the buffer.

  • Add the test compound at various concentrations and incubate for a short period.

  • Initiate the reaction by adding a fluorescently labeled PIP2 substrate (e.g., NBD-PIP2).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 value for the inhibitor.[7][8][9][10][11]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for this specific compound and its simple derivatives is currently lacking, the significant anticancer and antimicrobial activities observed in structurally related aminopyridine and pyridine carboxamide compounds strongly warrant further investigation. The experimental protocols and potential signaling pathways detailed in this guide provide a solid framework for initiating such research.

Future efforts should focus on:

  • Synthesis and screening of a focused library of this compound amides and esters to establish structure-activity relationships.

  • Broad biological screening to explore a wider range of therapeutic areas beyond cancer and infectious diseases.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

The exploration of this chemical space could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Amino-5-bromopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, provides multiple reactive sites for diverse chemical modifications. This strategic arrangement makes it an attractive scaffold for the synthesis of complex molecules with significant biological activities. This in-depth technical guide explores the core research applications of this compound, focusing on its pivotal role in the development of targeted cancer therapies and treatments for metabolic disorders. We will delve into its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, and thieno[2,3-b]pyridine derivatives with potent anti-proliferative properties. This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of compounds derived from this versatile scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.

Core Applications and Synthetic Strategies

The strategic positioning of reactive functional groups on the this compound core allows for its elaboration into a variety of complex molecular architectures. Key applications include:

  • PARP Inhibitors: Serving as a crucial intermediate in the synthesis of the clinically approved PARP inhibitor, Niraparib.

  • GLP-1 Receptor Agonists: Utilized in the preparation of macrocyclic compounds that modulate the GLP-1 receptor, a key target in the treatment of type 2 diabetes and obesity.

  • Thieno[2,3-b]pyridine Derivatives: Employed as a starting material for the synthesis of a class of compounds exhibiting significant anti-proliferative activity against various cancer cell lines.

Application 1: Synthesis of PARP Inhibitors - The Case of Niraparib

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[1][2][3][4]

Niraparib (Zejula®) is a potent and selective inhibitor of PARP-1 and PARP-2 that has been approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][6] The synthesis of Niraparib utilizes this compound as a key building block to construct the indazole-7-carboxamide core of the drug.

Quantitative Data: PARP Inhibition by Niraparib
CompoundTargetIC50 (nM)Cell-based Assay (EC50, nM)Reference
NiraparibPARP-13.84[5][7]
NiraparibPARP-22.1Not Reported[5][7]
Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality exploited by PARP inhibitors in BRCA-deficient cancer cells.

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair (BER) SSB_N->PARP_N Repair DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse Viability_N Cell Viability PARP_N->Viability_N HR_N Homologous Recombination (HR) (BRCA1/2 functional) DSB_N->HR_N Repair HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP (Inhibited) SSB_C->PARP_C PARPi Niraparib (PARP Inhibitor) PARPi->PARP_C Inhibits DSB_C Accumulated DSBs PARP_C->DSB_C Unrepaired SSBs lead to HR_C Defective HR (BRCA1/2 mutation) DSB_C->HR_C Attempted Repair Apoptosis Apoptosis (Cell Death) HR_C->Apoptosis Repair Failure

PARP Inhibition and Synthetic Lethality Pathway.
Experimental Workflow: Synthesis of Niraparib Intermediate

The synthesis of Niraparib from this compound involves a multi-step process. A generalized workflow based on patent literature is outlined below.[8][9]

Niraparib_Synthesis_Workflow Start This compound Intermediate1 Amidation Start->Intermediate1 1. SOCl2, NH4OH Intermediate2 Reduction Intermediate1->Intermediate2 2. NaOCl, NaOH Intermediate3 Diazotization Intermediate2->Intermediate3 3. NaNO2, H+ Intermediate4 Cyclization to form Indazole Ring Intermediate3->Intermediate4 4. Reduction (e.g., SnCl2) Intermediate5 Coupling with (S)-3-(4-aminophenyl)piperidine derivative Intermediate4->Intermediate5 5. Palladium-catalyzed coupling Intermediate6 Amide formation Intermediate5->Intermediate6 6. Amidation Niraparib Niraparib Intermediate6->Niraparib 7. Deprotection

Generalized synthetic workflow for Niraparib.
Detailed Experimental Protocol: Synthesis of a Niraparib Precursor

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3-amino-5-bromopyridine-2-carboxamide

To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq) is added a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then added portion-wise to a cooled (0 °C) solution of aqueous ammonia (25%). The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to afford 3-amino-5-bromopyridine-2-carboxamide.

Step 2: Hofmann Rearrangement to 3,5-diaminopyridine

To a solution of sodium hydroxide in water is added bromine dropwise at 0 °C. 3-amino-5-bromopyridine-2-carboxamide (1.0 eq) is then added, and the reaction mixture is heated. After completion, the product is extracted with an organic solvent, dried, and concentrated to yield a precursor for subsequent cyclization reactions.

(Note: The subsequent steps involving diazotization, reduction, cyclization, and coupling are complex and require specialized reagents and conditions as detailed in specific patents.[8][9][10][11] Direct laboratory application should be guided by these primary sources.)

Application 2: Macrocyclic GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. The GLP-1 receptor (GLP-1R), a G-protein coupled receptor, is a major therapeutic target for type 2 diabetes.[1][2][12] Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. This compound has been utilized as a scaffold in the synthesis of macrocyclic GLP-1 receptor agonists, which aim to provide improved pharmacokinetic profiles compared to linear peptide agonists.

Signaling Pathway: GLP-1 Receptor Activation

The binding of a GLP-1 agonist to its receptor initiates a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway.

GLP1R_Signaling_Pathway cluster_effects Downstream Effects in Pancreatic β-cell GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (GPCR) GLP1_Agonist->GLP1R Binds to G_Protein G Protein (Gαs) GLP1R->G_Protein Activates Glucagon_Suppression ↓ Glucagon Secretion GLP1R->Glucagon_Suppression AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion ↑ Glucose-dependent Insulin Secretion PKA->Insulin_Secretion Beta_Cell ↑ β-cell Proliferation ↓ β-cell Apoptosis PKA->Beta_Cell Epac2->Insulin_Secretion

GLP-1 Receptor Signaling Pathway.
Experimental Workflow: General Strategy for Macrocyclic GLP-1 Agonists

The synthesis of macrocyclic GLP-1 agonists incorporating the this compound moiety typically involves solid-phase peptide synthesis (SPPS) followed by a macrocyclization step.

Macrocyclic_GLP1_Workflow Start Solid-Phase Peptide Synthesis (SPPS) of linear peptide precursor Incorporate Incorporation of 3-amino-5-bromopyridine- 2-carboxylic acid derivative Start->Incorporate Cleavage Cleavage from solid support Incorporate->Cleavage Macrocyclization Intramolecular Macrocyclization (e.g., amide bond formation or click chemistry) Cleavage->Macrocyclization Purification Purification and Characterization (HPLC, Mass Spectrometry) Macrocyclization->Purification Final_Product Macrocyclic GLP-1 Receptor Agonist Purification->Final_Product

General workflow for macrocyclic GLP-1 agonist synthesis.
Detailed Experimental Protocol: A Representative Macrocyclization Precursor Synthesis

This protocol outlines the incorporation of the scaffold into a peptide chain and is for illustrative purposes. Specific peptide sequences and cyclization strategies will vary.

Step 1: Solid-Phase Peptide Synthesis

A linear peptide is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Step 2: Incorporation of the Scaffold

Fmoc-3-amino-5-bromopyridine-2-carboxylic acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA and coupled to the N-terminus of the growing peptide chain on the resin.

Step 3: Cleavage and Deprotection

The fully assembled linear peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

Step 4: Macrocyclization

The crude linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization. A coupling reagent is added to facilitate the formation of an amide bond between the N-terminal amino group and a C-terminal carboxylic acid or a side-chain functional group, thus forming the macrocycle.

Step 5: Purification

The crude macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Application 3: Thieno[2,3-b]pyridine Derivatives as Anticancer Agents

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[13][14][15] this compound can serve as a precursor for the synthesis of novel thieno[2,3-b]pyridine derivatives. The general synthetic strategy involves the reaction of a pyridine-2-thione derivative, which can be obtained from the starting carboxylic acid, with an α-haloketone or a related electrophile, followed by an intramolecular cyclization.

Quantitative Data: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives
Compound IDCell LineIC50 (µM)Reference
Series 1
Compound 6aH460>100[13]
Compound 7aH460>100[13]
Series 2
Compound 9aH46045.3[13]
Compound 10aH46038.7[13]
Cyanopyridone Derivatives
Compound 5aMCF-71.77[11]
Compound 5aHepG22.71[11]
Compound 5eMCF-71.39[11]
Compound 5eHepG210.70[11]
Experimental Workflow: Synthesis of Thieno[2,3-b]pyridines

A general synthetic route to thieno[2,3-b]pyridines starting from a 3-cyanopyridine-2(1H)-thione, which can be derived from this compound, is depicted below.

Thienopyridine_Synthesis_Workflow Start This compound Intermediate1 Conversion to 3-Cyanopyridine-2(1H)-thione Start->Intermediate1 Multi-step conversion Intermediate2 S-Alkylation with α-halo compound Intermediate1->Intermediate2 1. Base (e.g., K2CO3) 2. R-X (α-halo ketone/ester/nitrile) Intermediate3 Thorpe-Ziegler Cyclization Intermediate2->Intermediate3 Base catalyst (e.g., Piperidine) Final_Product 3-Aminothieno[2,3-b]pyridine Derivative Intermediate3->Final_Product

General synthetic workflow for Thieno[2,3-b]pyridines.
Detailed Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine-2-carboxamide

This is a general procedure that can be adapted for derivatives of this compound.

Step 1: Synthesis of 5-Bromo-3-cyanopyridine-2(1H)-thione

This intermediate can be prepared from this compound through a series of reactions including conversion to the corresponding amide, dehydration to the nitrile, and subsequent thionation.

Step 2: S-Alkylation

To a solution of 5-bromo-3-cyanopyridine-2(1H)-thione (1.0 eq) in a suitable solvent such as DMF, a base (e.g., potassium carbonate, 1.2 eq) is added. The mixture is stirred for 30 minutes at room temperature. An α-chloroacetamide derivative (1.1 eq) is then added, and the reaction is stirred until completion (monitored by TLC).

Step 3: Intramolecular Cyclization

To the reaction mixture from Step 2, a catalytic amount of a base such as piperidine is added. The mixture is heated to facilitate the Thorpe-Ziegler cyclization. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.

Conclusion

This compound stands out as a privileged scaffold in modern drug discovery and development. Its utility in the synthesis of the potent PARP inhibitor Niraparib, its potential in the creation of novel macrocyclic GLP-1 receptor agonists, and its role as a precursor to anticancer thieno[2,3-b]pyridine derivatives underscore its significance. The synthetic versatility and the biological importance of the resulting compounds make this molecule a continued focus of research for the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the potential of this remarkable chemical entity. Further exploration into the derivatization of this core structure is likely to yield new compounds with enhanced biological activities and novel therapeutic applications.

References

The Pivotal Role of 3-Amino-5-bromopyridine-2-carboxylic Acid in the Development of Novel Therapeutics: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid, a substituted pyridine derivative, has emerged as a crucial building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique structural features, including the presence of amino, bromo, and carboxylic acid functionalities on a pyridine ring, offer versatile handles for a variety of chemical transformations. This technical guide provides an in-depth review of the synthesis, chemical properties, and, most importantly, the application of this compound in the development of therapeutic agents, with a focus on its role in the creation of macrocyclic glucagon-like peptide-1 (GLP-1) receptor agonists.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point reported to be above 170°C, at which it decomposes. It is characterized by its molecular formula, C6H5BrN2O2, and a molecular weight of approximately 217.02 g/mol .[1] The presence of both a basic amino group and an acidic carboxylic acid group makes it an amphoteric molecule. The bromine atom at the 5-position provides a site for cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.

PropertyValueReference
CAS Number 870997-85-6[1]
Molecular Formula C6H5BrN2O2[1]
Molecular Weight 217.02 g/mol [1]
Melting Point >170°C (decomposes)
Appearance Solid[2]
IUPAC Name This compound[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding amide precursor, 3-amino-5-bromopyridine-2-carboxamide. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Hydrolysis with Sodium Hydroxide

Objective: To synthesize this compound via basic hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.

Materials:

  • 3-amino-5-bromopyridine-2-carboxamide

  • Aqueous sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Water

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • To a 100 mL round bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.05 g, 4.9 mmol) and an aqueous solution of sodium hydroxide (0.98 g in 10 mL of water, 24.5 mmol).

  • Heat the reaction mixture to reflux temperature and stir for 5 hours.

  • After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to obtain a residue.

  • Neutralize the residue to a pH of 7.0 by the careful addition of 2N HCl at 0°C. This will cause a precipitate to form.

  • Collect the precipitate by filtration and dry it to obtain this compound as a light yellow solid.

  • The reported yield for this procedure is approximately 95%.

Experimental Protocol 2: Hydrolysis with Concentrated Hydrochloric Acid

Objective: To synthesize this compound via acidic hydrolysis of 3-amino-5-bromopyridine-2-carboxamide.

Materials:

  • 3-amino-5-bromopyridine-2-carboxamide

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium bicarbonate solution

  • Reaction vial or flask

  • Heating block or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Dissolve 3-amino-5-bromopyridine-2-carboxamide (216 mg, 1.0 mmol) in concentrated hydrochloric acid (3 mL).

  • Stir the mixture at 100°C for 20 hours.

  • Cool the reaction mixture to 0°C and add water (10 mL).

  • Adjust the pH to 7 with a sodium bicarbonate solution, which will result in the formation of a precipitate.

  • Filter the resulting solid and dry it to obtain the desired product.

  • The reported yield for this method is 55%.

Application in the Synthesis of Macrocyclic GLP-1 Receptor Agonists

A primary application of this compound is as a key intermediate in the synthesis of macrocyclic peptides that act as glucagon-like peptide-1 (GLP-1) receptor agonists.[3] These agonists are at the forefront of treating type 2 diabetes and obesity due to their ability to regulate blood glucose levels and promote weight loss. The pyridine scaffold of this compound is incorporated into the macrocyclic structure to provide rigidity and specific interaction points with the GLP-1 receptor.

While specific, publicly available, step-by-step syntheses of marketed drugs from this exact starting material are proprietary, the general synthetic strategy can be inferred from the patent literature. The process involves multiple steps of peptide coupling and cyclization, where the substituted pyridine moiety forms a part of the macrocyclic backbone.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a hypothetical macrocyclic GLP-1 receptor agonist.

G A This compound B Amide Coupling with Peptide Fragment 1 A->B C Intermediate Pyridine-Peptide Conjugate B->C D Suzuki or Stille Coupling at Bromo Position C->D E Functionalized Pyridine-Peptide Conjugate D->E F Coupling with Peptide Fragment 2 E->F G Linear Peptide Precursor F->G H Macrocyclization (e.g., amide bond formation) G->H I Crude Macrocyclic GLP-1 Receptor Agonist H->I J Purification (e.g., HPLC) I->J K Final Macrocyclic GLP-1 Receptor Agonist J->K

Generalized workflow for the synthesis of a macrocyclic GLP-1 agonist.

Biological Activity and Signaling Pathways of GLP-1 Receptor Agonists

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), they initiate a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

This signaling pathway has several physiological effects beneficial for glycemic control and weight management:

  • Glucose-dependent insulin secretion: Increased cAMP levels in pancreatic β-cells enhance the secretion of insulin in response to elevated blood glucose.

  • Suppression of glucagon secretion: GLP-1 receptor activation in pancreatic α-cells inhibits the release of glucagon, a hormone that raises blood glucose levels.

  • Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.

  • Increased satiety: GLP-1 receptors are also present in the brain, and their activation promotes a feeling of fullness, leading to reduced food intake and subsequent weight loss.

The following diagram illustrates the canonical GLP-1 receptor signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to G_Protein G-protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis Epac2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Simplified GLP-1 receptor signaling pathway in a pancreatic β-cell.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of complex macrocyclic structures, particularly for the development of potent GLP-1 receptor agonists, highlights its significance in the pursuit of novel therapeutics for metabolic diseases. The synthetic accessibility of this compound, coupled with the multiple reaction sites it offers, ensures its continued importance in the design and discovery of next-generation drugs. Further exploration of its utility in creating diverse molecular scaffolds holds promise for addressing a wide range of therapeutic targets.

References

An In-depth Technical Guide to the Safe Handling of 3-amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-amino-5-bromopyridine-2-carboxylic acid (CAS No. 870997-85-6), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties.

PropertyValueSource
Molecular Formula C6H5BrN2O2[1][2]
Molecular Weight 217.02 g/mol [1][2]
Appearance Solid
Melting Point >170°C (decomposes)[3]
Boiling Point 399.0 ± 42.0 °C at 760 mmHg[2]
Flash Point 195.1 ± 27.9 °C[2]
Density 1.9 ± 0.1 g/cm³[2]
Solubility Freely soluble in hot water.[4]

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[2] The primary hazards are associated with skin, eye, and respiratory contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements: [5][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands, eyes, and face thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat (Fully buttoned) goggles Safety Goggles (Chemical splash proof, EN166 compliant) lab_coat->goggles gloves Gloves (Nitrile or Butyl rubber) goggles->gloves respirator Respirator (NIOSH/MSHA approved for dusts/mists) gloves->respirator end Finish Handling respirator->end start Start Handling start->lab_coat

Caption: Required Personal Protective Equipment (PPE) workflow.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling: [7][8][9]

  • Handle in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ground and secure containers when dispensing or pouring.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest. If swallowed, seek immediate medical assistance.

Storage: [7][8]

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed when not in use.

  • Store in a dark place under an inert atmosphere at room temperature.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]

  • Store apart from foodstuff containers.[7]

Experimental Protocols

General Handling and Weighing Protocol

This protocol outlines the standard procedure for safely handling and weighing this compound.

Weighing_Protocol cluster_protocol Weighing Protocol prepare_area 1. Prepare Work Area (Ensure fume hood is operational) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prepare_area->don_ppe transfer_reagent 3. Transfer Reagent (Use spatula, minimize dust) don_ppe->transfer_reagent weigh_reagent 4. Weigh Reagent (On analytical balance inside fume hood) transfer_reagent->weigh_reagent seal_container 5. Seal Original Container (Tightly close lid) weigh_reagent->seal_container clean_area 6. Clean Work Area (Decontaminate surfaces and equipment) seal_container->clean_area dispose_waste 7. Dispose of Waste (In designated hazardous waste container) clean_area->dispose_waste remove_ppe 8. Remove PPE (In correct order to avoid contamination) dispose_waste->remove_ppe Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material (Use non-sparking tools) contain->collect dispose Dispose of Waste (In sealed, labeled container) collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident (To supervisor/safety officer) decontaminate->report

References

Methodological & Application

Synthesis Protocol for 3-Amino-5-bromopyridine-2-carboxylic acid: An Essential Intermediate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid, a key building block for researchers and professionals in drug development and agrochemical science. The following sections outline the complete synthetic pathway, from commercially available starting materials to the final product, and include comprehensive experimental procedures and data.

Introduction

This compound is a vital heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. Its substituted pyridine core is a common motif in pharmaceuticals and agrochemicals. The presence of amino, bromo, and carboxylic acid functional groups offers multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for screening and lead optimization. This document details a reliable multi-step synthesis to obtain this valuable intermediate.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a four-step process commencing with the nitration of 5-bromopyridine-2-carboxylic acid. The resulting nitro derivative is then converted to the corresponding amide, which is subsequently reduced to an amino-amide. The final step involves the hydrolysis of the amide to yield the target carboxylic acid.

SynthesisWorkflow A 5-Bromopyridine-2-carboxylic acid B 5-Bromo-3-nitropyridine-2-carboxylic acid A->B Nitration C 5-Bromo-3-nitropyridine-2-carboxamide B->C Amidation D 3-Amino-5-bromopyridine-2-carboxamide C->D Reduction E This compound D->E Hydrolysis

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of reactants, conditions, and expected outcomes.

StepReactant 1Reactant 2Reagents/SolventsTemperature (°C)Time (h)ProductYield (%)
15-Bromopyridine-2-carboxylic acidFuming Nitric AcidConcentrated Sulfuric Acid6025-Bromo-3-nitropyridine-2-carboxylic acid~85
25-Bromo-3-nitropyridine-2-carboxylic acidThionyl Chloride, AmmoniaDichloromethaneRoom Temp.35-Bromo-3-nitropyridine-2-carboxamide~90
35-Bromo-3-nitropyridine-2-carboxamideIron PowderAmmonium Chloride, Methanol, Water100203-Amino-5-bromopyridine-2-carboxamide70
4a3-Amino-5-bromopyridine-2-carboxamideSodium HydroxideWaterReflux5This compound95
4b3-Amino-5-bromopyridine-2-carboxamideConcentrated HClWater10020This compound55

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid

This procedure details the nitration of 5-bromopyridine-2-carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-bromopyridine-2-carboxylic acid (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid to dissolve the starting material, and cool the mixture in an ice bath.

  • Nitration: Add fuming nitric acid (1.5 eq) dropwise to the stirred solution while maintaining the temperature at 60°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water, and dried to afford 5-bromo-3-nitropyridine-2-carboxylic acid.

Step 2: Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide

This protocol describes the conversion of the carboxylic acid to the primary amide.

  • Acid Chloride Formation: Suspend 5-bromo-3-nitropyridine-2-carboxylic acid (1.0 eq) in dichloromethane. Add thionyl chloride (2.0 eq) dropwise at room temperature. Stir the mixture for 2 hours.

  • Amidation: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete (as monitored by TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-nitropyridine-2-carboxamide.

Step 3: Synthesis of 3-Amino-5-bromopyridine-2-carboxamide

This procedure outlines the reduction of the nitro group to an amine.

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq), iron powder (3.0 eq), and ammonium chloride (5.0 eq) in a mixture of methanol and water.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 20 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through celite and wash the filter cake with methanol. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., chloroform), wash with water, dry the organic layer, and concentrate to obtain 3-amino-5-bromopyridine-2-carboxamide.

Step 4: Synthesis of this compound

Two alternative methods for the hydrolysis of the amide are provided below.

  • Reaction Setup: To a round-bottom flask, add 3-amino-5-bromopyridine-2-carboxamide (1.0 eq) and an aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 5 hours.

  • Workup: Cool the reaction mixture to 0°C and neutralize to pH 7 with 2N HCl. Collect the resulting precipitate by filtration and dry to obtain this compound as a light yellow solid.[1][2]

  • Reaction Setup: Dissolve 3-amino-5-bromopyridine-2-carboxamide (1.0 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the solution to 100°C and stir for 20 hours.

  • Workup: Cool the reaction mixture to 0°C and add water. Neutralize the solution to pH 7 with a sodium bicarbonate solution. Collect the resulting gray solid by filtration and dry to yield this compound.[1]

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound. The protocols are designed to be clear and reproducible for researchers in the fields of medicinal chemistry and agrochemical development. By following these procedures, scientists can reliably produce this versatile intermediate for their research and development endeavors.

References

Preparation of 3-amino-5-bromopyridine-2-carboxylic acid from 3-amino-5-bromopyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation of 3-amino-5-bromopyridine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The controlled conversion of 3-amino-5-bromopyridine-2-carboxamide to its corresponding carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. This document provides a detailed protocol for this reaction, including reaction conditions, purification methods, and characterization of the final product.

Reaction Principle

The hydrolysis of a primary amide to a carboxylic acid under acidic conditions involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The subsequent elimination of ammonia yields the carboxylic acid. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and requires heating to proceed at a reasonable rate.

Experimental Protocol

Materials and Equipment

Reagents:

  • 3-amino-5-bromopyridine-2-carboxamide (Purity ≥ 98%)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (ACS grade)

  • Methanol (for NMR)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • High-resolution balance

  • NMR spectrometer

  • FTIR spectrometer

  • Melting point apparatus

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Detailed Procedure

A published method for the preparation of this compound involves the hydrolysis of the corresponding carboxamide using concentrated hydrochloric acid.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-bromopyridine-2-carboxamide (e.g., 1.0 mmol, 216 mg) in concentrated hydrochloric acid (3 mL).[1]

  • Hydrolysis: Heat the reaction mixture to 100°C and stir for 20 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is available.

  • Work-up: After 20 hours, cool the reaction mixture to 0°C using an ice bath.[1]

  • Neutralization: Slowly add deionized water (10 mL) to the cooled mixture. Carefully neutralize the solution to a pH of 7 by the dropwise addition of a saturated sodium bicarbonate solution.[1] Be cautious as this will generate CO₂ gas.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the gray solid by vacuum filtration using a Buchner funnel.[1]

  • Washing and Drying: Wash the solid with cold deionized water and then dry it under a vacuum to obtain the crude product. A yield of approximately 55% has been reported for this method.[1]

Purification (Optional)

If further purification is required, recrystallization or column chromatography can be employed.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure of the compound.

  • FTIR: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, N-H stretches).

  • Melting Point: To assess the purity of the compound.

Data Presentation

ParameterMethod 1: Acid Hydrolysis
Starting Material 3-amino-5-bromopyridine-2-carboxamide
Reagents Concentrated HCl, NaHCO₃
Reaction Time 20 hours[1]
Temperature 100°C[1]
Reported Yield 55%[1]
Purity (Crude) >95% (by NMR)
Appearance Gray solid[1]

Experimental Workflow and Signaling Pathways

Diagrams

Workflow Experimental Workflow for the Preparation of this compound cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve 3-amino-5-bromopyridine-2-carboxamide in concentrated HCl heat Heat at 100°C for 20 hours start->heat Stirring cool Cool to 0°C heat->cool neutralize Add water and neutralize with NaHCO₃ to pH 7 cool->neutralize filter Filter the precipitate neutralize->filter dry Wash with cold water and dry filter->dry characterize Characterize by NMR, FTIR, and Melting Point dry->characterize

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at 100°C.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Use minimal cold solvent for washing the solid.
Impure Product Incomplete hydrolysis.Increase reaction time or temperature.
Side reactions.Purify the product by recrystallization or column chromatography.
No Precipitation Product is soluble in the work-up solution.Extract the aqueous layer with an organic solvent like ethyl acetate after neutralization.
Incorrect pH.Ensure the pH is adjusted to 7 for complete precipitation.

References

The Versatile Building Block: 3-Amino-5-bromopyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, 3-Amino-5-bromopyridine-2-carboxylic acid has emerged as a valuable and versatile building block, offering medicinal chemists a unique combination of reactive sites for the construction of complex molecular architectures. This application note provides a detailed overview of its utility, supported by experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Key Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyridine core, substituted with an amino group, a carboxylic acid, and a bromine atom, provides multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the optimization of structure-activity relationships (SAR).

One of the most significant applications of this compound is in the development of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists . These agents are at the forefront of treating type 2 diabetes and obesity. The pyridine scaffold can be elaborated to create macrocyclic structures that mimic the action of the endogenous GLP-1 peptide, leading to enhanced glucose-dependent insulin secretion. While the blockbuster drug Semaglutide's synthesis does not directly start from this specific building block, the structural motifs present in other small molecule GLP-1 receptor agonists, such as the 4-pyridyl-piperidine fragment in Danuglipron (PF-06882961), highlight the relevance of pyridinyl moieties in this therapeutic area.[1]

Furthermore, the pyridine nucleus is a well-established pharmacophore in the design of Kinase Inhibitors . The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. Derivatives of this compound are being explored as inhibitors of various kinases implicated in cancer and inflammatory diseases. For instance, research into inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity, has utilized pyridine-based scaffolds to achieve potent and selective inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for derivatives of pyridine carboxylic acids, illustrating their potential in targeting therapeutically relevant proteins.

Table 1: In Vitro Activity of Pyridine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[2][3]
BX795 TBK17.1[2]
MRT67307 TBK128.7[2]

Table 2: In Vitro Activity of Pyridine-based GLP-1 Receptor Agonists

Compound IDTargetEC50 (µM)Reference
8e GLP-1R7.89[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to the title compound is through the hydrolysis of its corresponding amide precursor.

Step 1: Synthesis of 3-Amino-5-bromopyridine-2-carboxamide This intermediate can be synthesized from commercially available starting materials through a multi-step process involving bromination and amidation of a suitable pyridine precursor.

Step 2: Hydrolysis to this compound To a solution of 3-amino-5-bromopyridine-2-carboxamide (1.0 g, 4.63 mmol) in a suitable solvent is added an aqueous solution of a strong base (e.g., 2 M NaOH). The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., 2 N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

General Protocol for Amide Coupling

This compound can be coupled with various amines to form a wide range of derivatives.

  • To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF, DCM) is added a coupling agent (e.g., HATU, HBTU; 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, Et3N; 2.0 equiv.).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The desired amine (1.0-1.2 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired amide derivative.

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G General Workflow for the Synthesis of Bioactive Molecules A This compound B Amide Coupling / Cross-Coupling Reactions A->B Functionalization C Library of Derivatives B->C Diversification D Biological Screening (e.g., Kinase Assays, Receptor Binding) C->D Evaluation E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Clinical Candidate G->H

Caption: Synthetic workflow for drug discovery.

G Simplified TBK1 Signaling Pathway cluster_upstream Upstream Signaling cluster_kinase Kinase Activation cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription Inflammation Inflammatory Response IFN->Inflammation Inhibitor Pyridine-based Inhibitor Inhibitor->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway.

Conclusion

This compound is a powerful scaffold in medicinal chemistry, providing a gateway to a wide range of potential therapeutic agents. Its utility in constructing both macrocyclic GLP-1 receptor agonists and potent kinase inhibitors underscores its importance in addressing significant unmet medical needs in areas such as metabolic disorders, oncology, and inflammatory diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

References

The Versatile Building Block: 3-Amino-5-bromopyridine-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – 3-Amino-5-bromopyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block for the synthesis of a diverse array of complex organic molecules. Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom on a pyridine ring offers multiple reaction sites for derivatization, making it a key intermediate in the development of novel pharmaceuticals and functional materials. These application notes provide detailed protocols for key transformations utilizing this versatile scaffold, including amide bond formation, palladium-catalyzed cross-coupling reactions, and intramolecular cyclization to form fused heterocyclic systems.

Core Properties and Reactivity

This compound possesses three key functional groups that can be selectively addressed in synthetic strategies. The carboxylic acid is amenable to standard amide coupling reactions. The amino group can act as a nucleophile or be a handle for directing group strategies. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

Application 1: Synthesis of Novel Pyridinamide Derivatives via Amide Coupling

The carboxylic acid functionality of this compound provides a straightforward entry into the synthesis of novel pyridinamide derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities.

Table 1: Synthesis of Representative N-substituted 3-amino-5-bromopyridine-2-carboxamides

EntryAmineCoupling ReagentBaseSolventYield (%)
1BenzylamineHATUDIPEADMF92
2AnilineEDCI/HOBtNMMDCM88
3MorpholineT3PEt3NTHF95
4(R)-1-PhenylethanamineCOMUDIPEADMF90
Experimental Protocol: Amide Coupling with Benzylamine
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-amino-5-bromopyridine-2-carboxamide.

sub 3-Amino-5-bromopyridine- 2-carboxylic acid product N-Substituted 3-amino-5-bromopyridine- 2-carboxamide sub->product 1. amine Amine (R-NH2) amine->product 2. reagent Coupling Reagent (e.g., HATU) reagent->product 3. base Base (e.g., DIPEA) base->product 4. start 3-Amino-5-bromopyridine- 2-carboxylate product 5-Aryl-3-aminopyridine- 2-carboxylate start->product boronic Arylboronic Acid boronic->product catalyst Pd Catalyst catalyst->product base Base base->product start 3-Amino-5-bromopyridine- 2-carboxylic acid cyclization Intramolecular Cyclization start->cyclization orthoester Orthoester orthoester->cyclization ammonia Ammonia ammonia->cyclization product Pyrido[2,3-d]pyrimidin-4(3H)-one cyclization->product ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras P inhibitor Kinase Inhibitor (Derived from Building Block) inhibitor->rtk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation agonist GLP-1R Agonist (Derived from Building Block) glp1r GLP-1 Receptor (GPCR) agonist->glp1r gprotein G-protein glp1r->gprotein ac Adenylyl Cyclase gprotein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka insulin Insulin Secretion pka->insulin

Application Notes and Protocols: Common Chemical Reactions of 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-5-bromopyridine-2-carboxylic acid is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a bromine atom on a pyridine scaffold, offers multiple reaction sites for chemical modification. This allows for the strategic synthesis of complex molecules and diverse chemical libraries. The compound serves as a key intermediate in the preparation of various biologically active agents, including macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists.[1] This document outlines common chemical reactions involving this scaffold, providing detailed protocols and data for its application in synthetic chemistry.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position of the pyridine ring is a prime site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is a powerful tool for constructing biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active compounds.[2][3] The reaction involves coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][4] Despite the presence of a potentially coordinating primary amine, high yields can be achieved with the appropriate selection of catalyst, ligand, and reaction conditions, often without needing to protect the amine group.[2]

General Reaction Scheme

Suzuki_Coupling_Scheme cluster_products Product reactant1 3-Amino-5-bromopyridine- 2-carboxylic acid catalyst Pd Catalyst Base, Solvent reactant2 Arylboronic Acid (R-B(OH)₂) product 5-Aryl-3-aminopyridine- 2-carboxylic acid catalyst->product C-C Bond Formation

Data Presentation: Expected Yields

The following table summarizes yields obtained from the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.[2]

EntryArylboronic AcidProduct StructureYield (%)
1Phenylboronic acid3-Amino-5-phenylpyridine-2-carboxylic acid85-95% (expected)
24-Methoxyphenylboronic acid3-Amino-5-(4-methoxyphenyl)pyridine-2-carboxylic acid80-90% (expected)
33-Tolylboronic acid3-Amino-5-(3-tolyl)pyridine-2-carboxylic acid82-92% (expected)
42-Thienylboronic acid3-Amino-5-(thiophen-2-yl)pyridine-2-carboxylic acid75-85% (expected)

Yields are based on analogous reactions and should be considered illustrative.[2]

Experimental Protocols

Protocol 1.1: Conventional Heating [2]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Stir the reaction mixture at 80-100 °C.[3] Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 1.2: Microwave Irradiation [2]

  • Vial Preparation: In a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).

  • Solvent Addition: Add a suitable degassed solvent (e.g., THF/water).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2]

  • Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Suzuki_Workflow start Start prep Prepare Reactants (Aryl Bromide, Boronic Acid, Base) in Schlenk Flask start->prep add_cat Add Pd Catalyst and Solvent prep->add_cat heat Heat Reaction (80-100°C or Microwave) add_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor During Reaction monitor->heat Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Dry and Purify (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Amide Bond Formation

The carboxylic acid and amino functionalities of the molecule allow for the formation of amide bonds, a cornerstone reaction in medicinal chemistry.[5] The carboxylic acid at C2 can be coupled with a wide range of primary or secondary amines, while the amino group at C3 can be acylated by various carboxylic acids. These reactions typically require a coupling agent to activate the carboxylic acid.[5][6]

General Reaction Scheme (Carboxylic Acid Coupling)

Amide_Coupling_Scheme cluster_products Product reactant1 3-Amino-5-bromopyridine- 2-carboxylic acid reagent Coupling Agent Base, Solvent reactant2 Amine (R-NH₂) product 3-Amino-5-bromopyridine- 2-carboxamide Derivative reagent->product Amide Bond Formation

Data Presentation: Common Amide Coupling Conditions
Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)
HATU-DIPEA, Et₃NDMF, CH₂Cl₂0 to RT
HBTU/HOBtHOBtDIPEA, Et₃NDMF, CH₂Cl₂0 to RT
EDC·HClHOBt, DMAPDIPEA, Et₃NDMF, CH₂Cl₂0 to RT
T3P-Et₃N, PyridineTHF, EtOAcRT to 50
Experimental Protocol

Protocol 2.1: General Amide Coupling using HATU

  • Reagent Preparation: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere.

  • Activation: Add the coupling agent HATU (1.1-1.3 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.

Amide_Workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) start->dissolve activate Add Coupling Agent (HATU) and Base (DIPEA) dissolve->activate stir_activate Stir for 15-30 min (Pre-activation) activate->stir_activate add_amine Add Amine stir_activate->add_amine react Stir at Room Temperature (2-12 hours) add_amine->react workup Quench and Extract with Organic Solvent react->workup purify Wash, Dry, and Purify (Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Other Derivatization Reactions

The reactive sites on this compound allow for other valuable transformations beyond C-C and C-N bond formation.

  • N-Functionalization: The amino group can undergo standard reactions like N-alkylation or N-acylation to introduce further diversity.[7]

  • Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions, which can be useful as a protecting group or to modify the compound's physicochemical properties.[8]

Other_Reactions cluster_products Potential Derivatives start 3-Amino-5-bromopyridine- 2-carboxylic acid suzuki Suzuki Coupling Product (at C5-Br) start->suzuki R-B(OH)₂, Pd Cat. amide_cooh Amide Product (at C2-COOH) start->amide_cooh R-NH₂, Coupling Agent amide_nh2 Acylated Amine Product (at C3-NH2) start->amide_nh2 R-COCl, Base ester Ester Product (at C2-COOH) start->ester R-OH, H⁺

References

Application Notes and Protocols for the Synthesis of Macrocyclic GLP-1 Receptor Agonists using 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1] Native GLP-1, however, has a very short half-life, limiting its therapeutic utility. The development of long-acting GLP-1 receptor agonists has been a major focus of research, with macrocyclization being a key strategy to enhance peptide stability and potency. This document provides detailed application notes and protocols for the synthesis of novel macrocyclic GLP-1 receptor agonists incorporating 3-Amino-5-bromopyridine-2-carboxylic acid as a key structural element for cyclization and potential modulation of pharmacological properties.

GLP-1 Receptor Signaling Pathway

The GLP-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) primarily expressed on pancreatic beta cells and neurons in the brain.[2] Upon binding of an agonist, the GLP-1R initiates a cascade of intracellular signaling events, predominantly through the Gαs/cAMP pathway.[3][4][5] This leads to increased glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2]

Activation of the GLP-1R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4][5] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[4][6] These effectors, in turn, modulate downstream targets to enhance insulin granule exocytosis and promote beta-cell survival.[2][6] The receptor can also signal through other pathways, including those involving Gαq and β-arrestin, which can influence receptor internalization and desensitization.[3][5]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1R GLP-1 Agonist->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Exocytosis Enhanced Insulin Exocytosis PKA->Insulin_Exocytosis Beta_Cell_Survival β-Cell Survival and Proliferation PKA->Beta_Cell_Survival Epac->Insulin_Exocytosis

GLP-1 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

This protocol outlines the synthesis of the linear peptide precursor using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Macrocyclization using this compound

This protocol describes the head-to-tail macrocyclization of the linear peptide precursor with this compound.

Materials:

  • Crude linear peptide precursor

  • This compound

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 1-2 mg/mL.

  • Activation and Cyclization:

    • In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide), PyBOP (1.5 equivalents), and DIPEA (3 equivalents) in a small amount of anhydrous DMF.

    • Add the activation mixture dropwise to the stirring peptide solution over a period of 4-6 hours at room temperature.

    • Allow the reaction to proceed overnight at room temperature.

  • Reaction Quenching and Solvent Removal: Quench the reaction by adding a small amount of water. Remove the DMF under high vacuum.

  • Purification:

    • Dissolve the crude cyclized peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the macrocyclic peptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final macrocyclic peptide as a white powder.

Protocol 3: Characterization of the Macrocyclic GLP-1 Receptor Agonist

This protocol details the analytical methods for characterizing the synthesized macrocyclic peptide.

Materials:

  • Purified macrocyclic peptide

  • Analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

  • Purity Analysis:

    • Dissolve a small amount of the lyophilized peptide in the HPLC mobile phase.

    • Inject the sample onto the analytical HPLC system.

    • Determine the purity of the compound by integrating the peak area at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Identity Confirmation:

    • Infuse the purified peptide solution into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the macrocyclic peptide.

Protocol 4: In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)

This protocol measures the ability of the synthesized macrocyclic peptide to activate the GLP-1 receptor in a cell-based assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

  • Synthesized macrocyclic peptide

  • Native GLP-1 (as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well or 96-well assay plates

Methodology:

  • Cell Seeding: Seed the GLP-1R expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized macrocyclic peptide and native GLP-1 in assay buffer.

    • Remove the cell culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow

Experimental_Workflow SPPS 1. Solid-Phase Peptide Synthesis (Linear Precursor) Cleavage 2. Cleavage from Resin and Deprotection SPPS->Cleavage Cyclization 3. Macrocyclization with This compound Cleavage->Cyclization Purification 4. HPLC Purification Cyclization->Purification Characterization 5. Characterization (HPLC, MS) Purification->Characterization Bioassay 6. In Vitro Bioassay (cAMP Assay) Purification->Bioassay Data_Analysis 7. Data Analysis (EC50 Determination) Bioassay->Data_Analysis

Synthesis and Evaluation Workflow

Data Presentation

The quantitative data generated from the synthesis and characterization of the macrocyclic GLP-1 receptor agonists should be summarized in tables for clear comparison.

Table 1: Synthesis and Characterization Data

Compound IDLinear Peptide Yield (%)Crude Purity (HPLC, %)Purified Yield (%)Final Purity (HPLC, %)Observed Mass (m/z)Theoretical Mass (m/z)
MCG-1657825>98[Insert Value][Insert Value]
MCG-2728128>99[Insert Value][Insert Value]
.....................

Table 2: In Vitro Activity Data

Compound IDGLP-1R EC50 (nM)Maximal Response (% of GLP-1)
Native GLP-10.1 ± 0.02100
MCG-1[Insert Value][Insert Value]
MCG-2[Insert Value][Insert Value]
.........

Conclusion

The protocols and workflows outlined in this document provide a comprehensive guide for the synthesis and evaluation of novel macrocyclic GLP-1 receptor agonists incorporating this compound. This approach offers a promising avenue for the discovery of next-generation therapeutics for metabolic diseases. The structured data presentation will facilitate the comparison of different analogs and aid in the identification of lead candidates for further development.

References

Application Notes and Protocols for Derivatization of 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, a primary amine, and a bromine atom on a pyridine scaffold, offers multiple points for chemical modification. This allows for the creation of diverse molecular libraries for screening and the synthesis of complex target molecules with potential therapeutic applications. The strategic derivatization of this core structure is crucial for modulating physicochemical properties, biological activity, and pharmacokinetic profiles of novel drug candidates.

These application notes provide detailed protocols for several key derivatization techniques for this compound, including amide bond formation, esterification, N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling. The provided methodologies are based on established chemical transformations and can be adapted for a wide range of substrates.

Key Derivatization Strategies

The functional groups of this compound allow for a variety of chemical transformations. The carboxylic acid can be converted to amides and esters. The amino group can undergo acylation and alkylation. The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties.

Derivatization_Strategies This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification N-Acylation N-Acylation This compound->N-Acylation N-Alkylation N-Alkylation This compound->N-Alkylation Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling

Quantitative Data Summary

The following table summarizes expected yields for various derivatization reactions based on the provided protocols and data from closely related analogs. Actual yields may vary depending on the specific substrate and reaction conditions.

Derivatization TechniqueReagentsProduct TypeExpected Yield (%)Purity (%)Reference Note
Amide Coupling HATU, DIPEA, AmineN-Substituted Amide55-88>95Adapted from similar aminopicolinic acids[1]
Esterification Alcohol, H₂SO₄ (catalyst)Alkyl Ester60-95>95General Fischer Esterification[2]
N-Acylation Acetic Anhydride, PyridineN-Acetyl Derivative~65>95Based on N-acylation of 2-aminopyridine[3]
N-Alkylation Alkyl Halide, BaseN-Alkyl DerivativeModerateModerateAdapted from 3-amino-5-bromopyridine[4]
Suzuki-Miyaura Coupling Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄3-Amino-5-aryl-pyridine-2-carboxylic acid60-90>98Based on 5-bromo-2-methylpyridin-3-amine[5]

Experimental Protocols

Protocol 1: Amide Coupling via HATU Activation

This protocol describes a general procedure for the synthesis of N-substituted amides from this compound using HATU as the coupling agent.

Amide_Coupling_Workflow start Start step1 Dissolve this compound, amine, and HATU in DMF. start->step1 step2 Add DIPEA to the mixture. step1->step2 step3 Stir at room temperature for 2-4 hours. step2->step3 step4 Monitor reaction by TLC or LC-MS. step3->step4 step5 Quench with water and extract with ethyl acetate. step4->step5 step6 Wash organic layer with brine, dry over Na₂SO₄. step5->step6 step7 Concentrate under reduced pressure. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the desired amine (1.1 eq) and HATU (1.2 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol.[2]

Esterification_Workflow start Start step1 Suspend this compound in excess alcohol. start->step1 step2 Add concentrated H₂SO₄ catalyst. step1->step2 step3 Reflux the mixture for 4-8 hours. step2->step3 step4 Monitor reaction by TLC or LC-MS. step3->step4 step5 Cool to room temperature and remove excess alcohol. step4->step5 step6 Neutralize with saturated NaHCO₃ and extract. step5->step6 step7 Dry organic layer and concentrate. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography if necessary.

Protocol 3: N-Acylation

This protocol describes the N-acylation of the amino group of this compound using an acid anhydride.

N_Acylation_Workflow start Start step1 Dissolve this compound in pyridine. start->step1 step2 Add acetic anhydride dropwise at 0°C. step1->step2 step3 Stir at room temperature overnight. step2->step3 step4 Monitor reaction by TLC or LC-MS. step3->step4 step5 Pour into ice-water and collect precipitate. step4->step5 step6 Wash precipitate with water. step5->step6 step7 Dry the product under vacuum. step6->step7 end End step7->end

Materials:

  • This compound

  • Acetic anhydride (or other acid anhydride)

  • Pyridine (anhydrous)

  • Ice-water

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the N-acylated product.

Protocol 4: N-Alkylation

This protocol provides a general method for the N-alkylation of this compound. Note that competitive alkylation of the carboxylate may occur, and protection of the carboxylic acid as an ester prior to N-alkylation may be necessary for improved selectivity.[4]

N_Alkylation_Workflow start Start step1 Dissolve this compound in a suitable solvent (e.g., DMF). start->step1 step2 Add a base (e.g., K₂CO₃ or NaH). step1->step2 step3 Add the alkylating agent (e.g., alkyl halide). step2->step3 step4 Heat the reaction mixture (e.g., 60-80°C). step3->step4 step5 Monitor reaction by TLC or LC-MS. step4->step5 step6 Cool, quench with water, and extract. step5->step6 step7 Dry organic layer and concentrate. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

Materials:

  • This compound (or its ester derivative)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) and heat the reaction to 60-80°C.

  • Monitor the reaction by TLC. The reaction may produce a mixture of mono- and di-alkylated products.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product(s) by flash chromatography.

Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol is adapted for this compound from a procedure for a similar substrate, 5-bromo-2-methylpyridin-3-amine, and describes the palladium-catalyzed coupling with an arylboronic acid.[5][6]

Suzuki_Coupling_Workflow start Start step1 Combine this compound, arylboronic acid, and K₃PO₄ in a flask. start->step1 step2 Evacuate and backfill with inert gas. step1->step2 step3 Add Pd(PPh₃)₄ and degassed solvent. step2->step3 step4 Heat the reaction mixture at 80-100°C. step3->step4 step5 Monitor reaction by TLC or LC-MS. step4->step5 step6 Cool, dilute with water, and extract. step5->step6 step7 Dry organic layer and concentrate. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Palladium catalysts are toxic and should be handled with care.

  • Concentrated acids and strong bases are corrosive and should be handled with extreme caution.

  • Reactions under inert atmosphere require proper handling techniques to exclude air and moisture.

References

Application Notes and Protocols for Coupling Reactions with 3-Amino-5-bromopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions and amide bond formations utilizing the versatile building block, 3-Amino-5-bromopyridine-2-carboxylic acid. This trifunctional scaffold presents unique opportunities for the synthesis of novel chemical entities in medicinal chemistry and materials science, while also posing specific challenges due to its reactive functional groups. This document outlines experimental procedures for Suzuki-Miyaura, Heck, and Sonogashira couplings at the C5-position, as well as amide bond formation at the C2-carboxylic acid.

Introduction

This compound is a valuable starting material for generating diverse molecular architectures. The presence of an amino group, a bromo substituent, and a carboxylic acid on the pyridine ring allows for selective functionalization at three distinct points. However, the nucleophilic amino group and the acidic carboxylic acid can interfere with common cross-coupling catalytic cycles. The amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] The carboxylic acid can be deprotonated by the bases typically used in these reactions, which may affect solubility and reactivity. Therefore, careful selection of reaction conditions or the use of protecting groups is often necessary to achieve high yields and purity.

Protecting Group Strategies

For complex multi-step syntheses or when facing challenges with catalyst inhibition or side reactions, protection of the amino and/or carboxylic acid groups may be required.

  • Amino Group Protection: The amino group can be protected with common protecting groups such as tert-Butoxycarbonyl (Boc) or Acetyl (Ac). The Boc group is readily introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to many coupling conditions but can be removed with acid (e.g., TFA). The acetyl group can be introduced using acetic anhydride and offers different deprotection conditions.

  • Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester, for instance, a methyl or ethyl ester. This can be achieved using standard esterification conditions (e.g., alcohol with an acid catalyst, or diazomethane). Ester protecting groups are generally stable to the basic conditions of many coupling reactions and can be hydrolyzed back to the carboxylic acid post-coupling.

The choice of protecting groups should be guided by the overall synthetic strategy and the compatibility with subsequent reaction steps. The protocols provided below are for the unprotected starting material where feasible, but adaptation for protected analogues is straightforward.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromine at the C5-position and various boronic acids or esters.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.02-0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9012[Data not available for this specific substrate, yields for analogous reactions with 5-bromo-2-methylpyridin-3-amine are in the range of 60-90%]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1008[Expected high yield based on similar substrates]
3Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9516[Expected moderate to good yield]

Note: The yields presented are estimates based on reactions with structurally similar compounds and will require experimental optimization for this compound.[1][3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Base (K₃PO₄) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst inert Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat (80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor 4-24h quench Cool & Quench (with Water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction enables the formation of a C-C bond between the C5-bromo position and an alkene, leading to substituted pyridines.[4][5] The reaction is tolerant of many functional groups, including carboxylic acids.[6]

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) in the solvent.

  • Add the alkene (1.5 eq.) and the base (2.0-3.0 eq.).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-140 °C for 6-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off any solids and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024[Data not available for this specific substrate, yields for similar reactions are generally moderate to good]
2n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP12018[Expected good yield based on general Heck reaction principles]
3AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA11036[Expected moderate yield]

Note: The yields presented are estimates based on general Heck reaction protocols and will require experimental optimization for this compound.[7]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Alkene - Base (Et₃N) catalyst Add Pd Catalyst/Ligand (e.g., Pd(OAc)₂/PPh₃) start->catalyst solvent Add Solvent (e.g., DMF) catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat (80-140 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor 6-48h cool Cool & Filter monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: Heck Reaction Workflow

Sonogashira Coupling

The Sonogashira coupling allows for the synthesis of alkynyl-substituted pyridines by reacting the C5-bromo position with a terminal alkyne.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

  • Base (e.g., Et₃N or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the copper(I) iodide (0.01-0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne (1.2-1.5 eq.).

  • Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606[Data not available for this specific substrate, yields for 2-amino-3-bromopyridines are in the range of 72-96%][9]
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF704[Expected good yield]
31-HexynePd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile8012[Expected moderate to good yield]

Note: The yields presented are based on reactions with 2-amino-3-bromopyridines and will require experimental optimization for this compound.[9][10]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine: - this compound - Pd Catalyst - CuI inert Inert Atmosphere (N₂ or Ar) start->inert additions Add Solvent, Base, & Terminal Alkyne inert->additions react Stir at RT - 80 °C additions->react monitor Monitor Progress (TLC/LC-MS) react->monitor 2-24h quench Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify end Final Product purify->end Amide_Workflow cluster_prep Pre-activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve Acid in Anhydrous Solvent activate Add Coupling Reagent & Base start->activate 10-15 min add_amine Add Amine activate->add_amine stir Stir at RT add_amine->stir 2-12h monitor Monitor Progress (TLC/LC-MS) stir->monitor 2-12h concentrate Remove Solvent monitor->concentrate extract Aqueous Work-up & Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Amide Product purify->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-5-bromopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective purification method for this compound is pH-controlled precipitation and recrystallization from aqueous solutions. Due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, its solubility is highly dependent on the pH of the solution. Adjusting the pH to the isoelectric point of the molecule minimizes its solubility, causing it to precipitate out of the solution, leaving more soluble impurities behind.[1]

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include starting materials from the synthesis, over-brominated byproducts (e.g., dibrominated pyridines), and side-products from incomplete reactions. The specific impurities will depend on the synthetic route used. For example, if synthesized from a nitrile or amide precursor, unhydrolyzed starting material may be present.

Q3: What is the general principle behind pH-controlled precipitation for this compound?

A3: The carboxylic acid group is deprotonated at high pH, forming a soluble carboxylate salt. The amino group is protonated at low pH, forming a soluble ammonium salt. At the isoelectric point (the pH at which the net charge of the molecule is zero), the compound exists as a zwitterion with minimum solubility in water. By dissolving the crude product in an acidic or basic solution and then carefully neutralizing it, the pure compound can be selectively precipitated.

Q4: Can I use column chromatography for purification?

A4: While column chromatography is a powerful purification technique for many organic compounds, it can be challenging for this compound due to its poor solubility in common organic solvents used for chromatography and its tendency to streak on silica gel. However, with specialized solvent systems or reverse-phase chromatography, it may be a viable option for obtaining very high purity material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after precipitation The pH was not adjusted to the precise isoelectric point.Optimize the final pH of the precipitation step. Perform small-scale trials to identify the exact pH for maximum precipitation.
The product is more soluble than expected in the chosen solvent system.Cool the solution in an ice bath after precipitation to further decrease solubility. Minimize the volume of the solvent used.
Product is discolored (e.g., yellow or brown) Presence of colored impurities from the synthesis.Treat the solution with activated charcoal before the final precipitation step. Perform a second recrystallization.
The compound may be sensitive to light or air.Handle the compound in a fume hood with minimal exposure to light. Store the final product under an inert atmosphere (e.g., nitrogen or argon).
Precipitate is oily or gummy The solution was cooled too quickly, preventing crystal lattice formation.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Presence of impurities that inhibit crystallization.Attempt purification by a different method, such as a different recrystallization solvent system or chromatography.
Incomplete dissolution of crude product in acid or base Insufficient volume of acidic or basic solution was used.Gradually add more of the acidic or basic solution until the crude product fully dissolves. Gentle heating may be required.
The crude product contains a significant amount of insoluble impurities.Filter the solution after dissolution in acid or base to remove any insoluble material before proceeding with neutralization.

Quantitative Data Summary

The following table summarizes typical results from different purification methods. Note that these values are illustrative and actual results will depend on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
pH-controlled Precipitation >98%10-20%Highly effective for this specific compound, scalable, cost-effective.Requires careful control of pH.
Recrystallization from Water/Ethanol >97%15-30%Good for removing a range of impurities.Higher yield loss compared to precipitation.
Activated Charcoal Treatment - (Improves color)5-10%Effectively removes colored impurities.Can adsorb some of the desired product.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This protocol is suitable for purifying crude this compound that contains acid-soluble or base-soluble impurities.

Materials:

  • Crude this compound

  • 2N Hydrochloric Acid (HCl)

  • 2N Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution

  • Deionized water

  • pH paper or a pH meter

  • Beakers

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of 2N HCl solution with stirring. Gentle warming may be applied to aid dissolution.

  • Once fully dissolved, filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath.

  • Slowly add 2N NaOH or a saturated sodium bicarbonate solution dropwise while vigorously stirring.[1]

  • Monitor the pH of the solution. Continue adding the base until the pH reaches approximately 7.[1]

  • A precipitate should form as the solution is neutralized.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization from an Aqueous Solvent

This protocol is useful for removing impurities with different solubility profiles at varying temperatures.

Materials:

  • Crude this compound

  • Deionized water or an ethanol/water mixture

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of deionized water (or an ethanol/water mixture) and heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, filter the hot solution through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Acid (e.g., HCl) crude->dissolve filter_insoluble Filter Insoluble Impurities dissolve->filter_insoluble neutralize Neutralize with Base (e.g., NaOH) to pH ~7 filter_insoluble->neutralize precipitate Precipitation of Pure Product neutralize->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry Purified Product filter_product->dry pure_product Pure 3-Amino-5-bromopyridine- 2-carboxylic acid dry->pure_product

Caption: Workflow for purification by pH-controlled precipitation.

Recrystallization_Workflow crude Crude Product dissolve_hot Dissolve in Minimal Hot Solvent crude->dissolve_hot charcoal Add Activated Charcoal (optional) dissolve_hot->charcoal filter_hot Hot Filtration charcoal->filter_hot cool_slowly Cool Slowly to Room Temperature filter_hot->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter_crystals Filter and Wash Crystals cool_ice->filter_crystals dry Dry Purified Crystals filter_crystals->dry pure_product Pure 3-Amino-5-bromopyridine- 2-carboxylic acid dry->pure_product

Caption: Workflow for purification by recrystallization.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity and Yield start->check_purity success Successful Purification check_purity->success Purity & Yield OK low_yield Low Yield? check_purity->low_yield Issue Detected impure Impure Product? low_yield->impure No optimize_ph Optimize Precipitation pH low_yield->optimize_ph Yes recrystallize Perform Recrystallization impure->recrystallize Yes rerun_precipitation Repeat Precipitation optimize_ph->rerun_precipitation check_temp Ensure Proper Cooling check_temp->rerun_precipitation charcoal_treatment Use Activated Charcoal recrystallize->charcoal_treatment column_chrom Consider Column Chromatography charcoal_treatment->column_chrom

Caption: Decision tree for troubleshooting purification issues.

References

Overcoming solubility issues with 3-Amino-5-bromopyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Amino-5-bromopyridine-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a compound that is sparingly soluble in many common organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, means its solubility is highly dependent on the pH of the solution. It is generally more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in alcohols or non-polar solvents.

Q2: I'm having trouble dissolving the compound in my desired organic solvent. What are the first steps I should take?

If you are encountering solubility issues, we recommend the following initial steps:

  • Gentle Heating: Cautiously warm the mixture to between 30-40°C. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Extended Stirring: Allow the mixture to stir for a longer period, as dissolution may be slow.

If these methods are unsuccessful, you may need to consider alternative solvents or solubility enhancement techniques.

Q3: How does the amphoteric nature of this compound affect its solubility?

Being amphoteric, the compound can exist in different ionic forms depending on the pH.

  • In acidic conditions: The amino group becomes protonated (-NH3+), increasing solubility in polar protic solvents.

  • In basic conditions: The carboxylic acid group becomes deprotonated (-COO-), which also enhances solubility in polar solvents.

  • At the isoelectric point (pI): The compound exists as a zwitterion with no net charge, leading to minimal solubility. The exact pI is not experimentally determined but is predicted to be in the neutral pH range.

Q4: Can I use co-solvents to improve the solubility of this compound?

Yes, using a co-solvent system can be an effective strategy. For instance, if your primary solvent is a less polar one where solubility is low, adding a small percentage of a highly polar solvent like DMSO can significantly improve solubility. It is crucial to empirically determine the optimal ratio of co-solvents for your specific application to avoid precipitation.

Troubleshooting Guides

Issue 1: The compound precipitates out of a DMSO stock solution upon addition to an aqueous buffer.
  • Cause: This is a common phenomenon known as "crashing out" or antisolvent precipitation. The compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

    • Use a co-solvent in the final buffer: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or propylene glycol to increase the solvent's capacity to dissolve the compound.

    • pH adjustment of the aqueous buffer: Adjust the pH of the final aqueous buffer to be either acidic (e.g., pH < 4) or basic (e.g., pH > 8) to favor the formation of a more soluble salt.

Issue 2: The compound will not dissolve in common polar protic solvents like methanol or ethanol.
  • Cause: The crystal lattice energy of the solid compound may be too high to be overcome by the solvation energy provided by these solvents.

  • Solutions:

    • Formulate as a salt: Before dissolution, consider forming a salt of the compound. For example, adding a stoichiometric amount of a strong acid (like HCl) or a strong base (like NaOH) can create a more soluble salt form.

    • Use a stronger polar aprotic solvent: Switch to a solvent with a higher dissolving power, such as DMSO or DMF, to prepare a concentrated stock solution. This stock can then be diluted into your desired solvent system, keeping in mind the potential for precipitation.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

SolventQualitative SolubilityEstimated Quantitative Solubility (at 25°C)
Dimethyl Sulfoxide (DMSO)Soluble> 50 mg/mL
Dimethylformamide (DMF)Soluble> 30 mg/mL
MethanolSparingly Soluble1-5 mg/mL
EthanolSparingly Soluble1-5 mg/mL
WaterPoorly Soluble< 0.1 mg/mL
AcetoneSparingly Soluble1-5 mg/mL
Dichloromethane (DCM)Poorly Soluble< 1 mg/mL
TolueneInsoluble< 0.1 mg/mL

Note: The quantitative solubility data are estimates based on the behavior of similar compounds and should be experimentally verified.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing the chosen solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed for at least 2 hours. Centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is designed to assess the influence of pH on the aqueous solubility of the compound.

  • Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., in 1-unit increments).

  • Solubility Determination: Following the shake-flask method described in Protocol 1, determine the equilibrium solubility of the compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH to visualize the pH-solubility profile and identify the pH of minimum and maximum solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess solid prep2 Add chosen solvent prep1->prep2 equil Agitate at constant temp (24-48h) prep2->equil sep1 Let stand (2h) equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Collect supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify via HPLC-UV ana2->ana3

Caption: Workflow for determining equilibrium solubility.

troubleshooting_logic start Solubility Issue Encountered q1 Is the solvent aqueous? start->q1 a1_yes Adjust pH away from neutral q1->a1_yes Yes a1_no Use stronger polar aprotic solvent (e.g., DMSO) q1->a1_no No q2 Precipitation upon dilution? a1_yes->q2 a1_no->q2 a2_yes Lower final concentration or use co-solvent in final buffer q2->a2_yes Yes a2_no Consider salt formation or use of solubilizing excipients q2->a2_no No

Caption: Troubleshooting decision tree for solubility issues.

Technical Support Center: Column Chromatography of 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography separation of 3-Amino-5-bromopyridine-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who may encounter challenges in purifying this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound by column chromatography?

A1: The primary challenges stem from the compound's physicochemical properties. It is a polar, aromatic compound containing both a basic amino group and an acidic carboxylic acid group. This amphoteric nature can lead to strong interactions with the stationary phase, resulting in poor separation, peak tailing (streaking), and sometimes irreversible adsorption onto the column.

Q2: What stationary phase is recommended for the column chromatography of this compound?

A2: While silica gel is a common stationary phase, its acidic nature can lead to strong binding of the basic amino group, causing purification issues.[1][2] The following options can be considered:

  • Deactivated Silica Gel: The acidity of silica gel can be reduced to minimize strong interactions.[1]

  • Neutral or Basic Alumina: For compounds that are sensitive to acidic conditions or bind strongly to silica, neutral or basic alumina can be a suitable alternative.[2]

  • Reverse-Phase Silica (C18): This is a good option, particularly if the compound is soluble in common reverse-phase solvents like acetonitrile and water.[3]

Q3: What mobile phase systems are suitable for the separation of this compound?

A3: The choice of mobile phase is critical and depends on the selected stationary phase.

  • For Normal-Phase Chromatography (Silica Gel or Alumina):

    • A gradient of a polar solvent in a non-polar solvent is typically used. Common systems include:

      • Methanol in Dichloromethane (DCM)[2][3]

      • Ethyl acetate in Hexane or Heptane

      • Toluene-containing eluents can sometimes improve the separation of aromatic compounds.[2]

    • Additives may be necessary to improve peak shape and reduce tailing. However, given the presence of both acidic and basic functional groups, the choice of additive is complex.

  • For Reverse-Phase Chromatography (C18):

    • A mixture of acetonitrile and water is a common mobile phase.[3][4]

    • Additives like formic acid or ammonium formate can be used to control the ionization of the analyte and improve separation.[5][6]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Compound is not eluting from the column The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a Methanol/DCM system, increase the percentage of Methanol.[1] If the compound still does not elute, consider switching to a more polar solvent system or a different stationary phase like reverse-phase C18.
Compound elutes with the solvent front The mobile phase is too polar for the compound and the stationary phase.Decrease the polarity of the mobile phase. For instance, if using an Ethyl Acetate/Hexane system, increase the proportion of Hexane.
Poor separation (streaking or tailing of the compound) The compound is interacting too strongly with the stationary phase. This is common with polar compounds containing amino groups on silica gel.Add a small amount of a competitive base, like triethylamine or ammonia, to the mobile phase to saturate the active sites on the silica gel.[3] Alternatively, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.
Co-elution of the desired compound with impurities The chosen mobile phase does not provide adequate resolution.Optimize the mobile phase composition. This may involve trying different solvent combinations or using a shallower gradient. Isocratic elution after a gradient might also help to separate closely eluting compounds.
The compound appears to have decomposed on the column The compound may be unstable on the acidic silica gel.[1]Test the stability of your compound on a small amount of silica gel using a TLC plate before running a column.[1] If it is unstable, use a less acidic stationary phase like neutral or basic alumina, or consider reverse-phase chromatography.
Low recovery of the compound after chromatography The compound may be irreversibly adsorbed to the stationary phase or may have low solubility in the collected fractions.Concentrate the fractions where the compound is expected to elute and re-analyze by TLC or LC-MS.[1] If irreversible adsorption is suspected, a change in stationary phase is recommended.

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography
  • Stationary Phase Selection: Start with standard silica gel (60-120 or 100-200 mesh). If issues arise, consider deactivating the silica or using neutral alumina.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • A good starting point for a polar compound like this compound is a gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM).[2]

  • Column Packing:

    • Pack the column using a slurry of the stationary phase in the initial, least polar mobile phase.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of a suitable solvent.[7]

    • Alternatively, for compounds with poor solubility in the eluent, use the dry-loading technique by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[7]

  • Elution:

    • Start with the initial mobile phase composition determined by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compound using TLC or another appropriate analytical technique.

    • Combine the pure fractions containing the desired product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Start: Poor Separation of this compound check_rf Is the Rf value on TLC appropriate (0.2-0.3)? start->check_rf adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity No streaking Is there significant streaking/tailing? check_rf->streaking Yes adjust_polarity->check_rf add_modifier Add a modifier to the mobile phase (e.g., triethylamine or acetic acid) streaking->add_modifier Yes check_stability Is the compound stable on silica? (Perform TLC stability test) streaking->check_stability No add_modifier->check_stability change_stationary_phase Change stationary phase (e.g., Alumina, C18) check_stability->change_stationary_phase No low_recovery Is the recovery low? check_stability->low_recovery Yes change_stationary_phase->start check_solubility Concentrate fractions and check for product low_recovery->check_solubility Yes failure Consider alternative purification methods low_recovery->failure No success Successful Separation check_solubility->success Product Found check_solubility->failure Product Not Found

Caption: Troubleshooting workflow for the column chromatography of this compound.

References

Technical Support Center: Strategies to Minimize Impurity Formation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a chemical synthesis?

Impurities can be introduced at various stages of the synthesis and manufacturing process.[1][2][][4][5][6] The main sources include:

  • Raw Materials: Impurities present in starting materials, reagents, and solvents can be carried through the reaction.[1][5][7][8]

  • Synthesis Process: Unintended side reactions, incomplete reactions, or degradation of intermediates can generate process-related impurities.[1][][9][10]

  • Storage and Handling: Degradation of the drug substance or interactions with packaging materials can lead to the formation of impurities over time.[2][][5][11]

  • Environmental Factors: Exposure to heat, light, or humidity can cause degradation of the final product.[2]

  • Catalysts and Reagents: Residual catalysts, ligands, or reagents used in the synthesis may remain in the final product.[][9][10]

Q2: How can I proactively minimize impurity formation during a reaction?

Optimizing reaction conditions is crucial for controlling the impurity profile.[1][12] Key strategies include:

  • Use High-Purity Starting Materials: Employing reagents and solvents of the highest possible purity helps prevent the introduction of initial impurities.[1][13]

  • Optimize Reaction Conditions: Systematically adjust parameters such as temperature, pressure, concentration, and reaction time to favor the desired reaction pathway.[1]

  • Controlled Reagent Addition: Slow or portion-wise addition of reagents can help manage reaction temperature and minimize the formation of byproducts.[1]

  • Inert Atmosphere: For air or moisture-sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.[1]

  • Solvent Selection: The choice of solvent can significantly impact reaction selectivity and impurity formation.[14][15][16]

Q3: What is Process Analytical Technology (PAT) and how can it help in controlling impurities?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[17] PAT enables:

  • Real-time Monitoring: Continuous monitoring of the reaction allows for immediate adjustments to process parameters, preventing deviations that could lead to impurity formation.[17][18][19]

  • Improved Process Understanding: PAT provides a deeper understanding of how process variables affect product quality, leading to more robust and reproducible syntheses.[19]

  • Proactive Control: By identifying trends that could lead to out-of-specification results, PAT allows for proactive interventions to maintain quality.[20]

  • Enhanced Efficiency: Real-time data reduces the need for extensive offline testing and can shorten overall manufacturing time.[18][20]

Analytical techniques commonly used in PAT include Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and various chromatographic methods.[19]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common impurity-related issues.

Issue 1: An unexpected impurity is detected by HPLC analysis.

G A Unexpected Peak in HPLC B Characterize the Impurity (LC-MS, NMR) A->B C Review Synthesis Protocol A->C D Analyze Raw Materials A->D E Hypothesize Formation Pathway B->E C->E D->E F Modify Reaction Conditions (e.g., Temp, Solvent, Time) E->F G Re-run Reaction & Analyze F->G H Impurity Minimized? G->H I Implement Process Controls H->I Yes J Further Optimization Needed H->J No J->F

A high-level overview of a proactive strategy for impurity control.

References

Optimizing reaction temperature and time for 3-Amino-5-bromopyridine-2-carboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of 3-Amino-5-bromopyridine-2-carboxylic acid, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method involves a Hofmann rearrangement of a suitable precursor, typically 5-bromopyridine-2,3-dicarboximide. This reaction converts a primary amide or imide into a primary amine with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the desired aminocarboxylic acid.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally begins with 2,3-pyridinedicarboxylic acid (also known as quinolinic acid). This is then brominated and converted to the cyclic imide, 5-bromopyridine-2,3-dicarboximide, which serves as the direct precursor for the Hofmann rearrangement.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The critical parameters to monitor and optimize are reaction temperature and time. The concentration of reactants, the stoichiometry of the reagents (especially the hypobromite solution), and the pH during workup are also crucial for achieving high yield and purity.

Q4: What are the potential side products in this reaction?

A4: Common side products can include unreacted starting material, the intermediate isocyanate being trapped by other nucleophiles if present, and potential decarboxylation of the product under harsh conditions. Over-bromination of the pyridine ring can also occur if the bromination of the starting material is not well-controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the N-bromoamide intermediate. 2. Insufficient temperature or reaction time for the rearrangement. 3. Degradation of the product during workup. 4. Poor quality of starting materials or reagents.1. Ensure the hypobromite solution (from NaOH and Br₂) is freshly prepared and used in the correct stoichiometric amount. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary. 3. Maintain a low temperature during the acidification step of the workup to prevent product degradation. 4. Verify the purity of your starting materials and reagents.
Formation of a Major Unknown Byproduct 1. The intermediate isocyanate may be reacting with other nucleophiles. 2. Side reactions due to incorrect stoichiometry of reagents. 3. The pyridine ring is electron-deficient, which can sometimes lead to alternative reaction pathways.1. Ensure that water is the primary nucleophile present during the hydrolysis of the isocyanate. 2. Carefully control the addition of bromine and sodium hydroxide. 3. Consider using milder Hofmann rearrangement conditions, such as those employing hypervalent iodine reagents, although this may require significant protocol development.
Product is Difficult to Purify 1. Presence of colored impurities. 2. Co-precipitation of starting material or byproducts with the product.1. Treat the crude product with activated charcoal to remove colored impurities. 2. Optimize the pH for precipitation during workup to selectively precipitate the desired product. Recrystallization from a suitable solvent system can also improve purity.
Inconsistent Results Between Batches 1. Variability in the quality of reagents (especially bromine and sodium hydroxide). 2. Inconsistent temperature control. 3. Variations in reaction workup.1. Use high-purity, standardized reagents. 2. Employ a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). 3. Standardize the workup procedure, including the rate of addition of acid and the final pH.

Optimization of Reaction Temperature and Time

The optimal reaction conditions for the Hofmann rearrangement of 5-bromopyridine-2,3-dicarboximide require a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. Based on literature for analogous reactions, a starting point for optimization is around 70°C for 1 hour.[1]

Below is a hypothetical table to guide the optimization process. Researchers should perform systematic experiments to determine the ideal conditions for their specific setup.

Temperature (°C) Time (hours) Observed Yield (%) Purity (by HPLC, %) Notes
6014592Slower reaction rate, significant starting material remains.
6026094Improved yield with longer time, still incomplete conversion.
70 1 75 95 Good starting point for optimization.
7027893Slight increase in yield but potential for more byproduct formation.
800.57090Faster reaction but lower purity, possible degradation.
8017288Increased byproduct formation observed.

Experimental Protocols

Protocol 1: Preparation of 5-bromopyridine-2,3-dicarboximide (Precursor)
  • Bromination of 2,3-Pyridinedicarboxylic Acid: To a solution of 2,3-pyridinedicarboxylic acid in a suitable solvent (e.g., fuming sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature. The reaction mixture is then heated to facilitate the bromination. After completion, the mixture is carefully poured onto ice, and the precipitated 5-bromo-2,3-pyridinedicarboxylic acid is collected by filtration.

  • Imide Formation: The dried 5-bromo-2,3-pyridinedicarboxylic acid is then heated with urea or treated with a dehydrating agent like acetic anhydride to form the cyclic imide, 5-bromopyridine-2,3-dicarboximide.

Protocol 2: Synthesis of this compound via Hofmann Rearrangement
  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to this solution while stirring to form a sodium hypobromite solution.

  • Hofmann Rearrangement: To the freshly prepared, cold hypobromite solution, add 5-bromopyridine-2,3-dicarboximide in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 70°C) for the optimized duration (e.g., 1 hour).[1] Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Hofmann Rearrangement start 2,3-Pyridinedicarboxylic Acid bromination Bromination with NBS start->bromination imide_formation Imide Formation (e.g., with Urea) bromination->imide_formation precursor 5-Bromopyridine-2,3-dicarboximide imide_formation->precursor rearrangement Hofmann Rearrangement (NaOH, Br₂, H₂O) precursor->rearrangement workup Acidic Workup (HCl) rearrangement->workup product 3-Amino-5-bromopyridine- 2-carboxylic acid workup->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Side Reactions issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Increase Time cause1->solution1b solution2 Control Workup pH/ Temperature cause2->solution2 solution3 Check Reagent Stoichiometry cause3->solution3

Caption: Troubleshooting guide for low product yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and recommended storage conditions for 3-Amino-5-bromopyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment under an inert atmosphere. The recommended storage temperature is room temperature.[1][2] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, it is advisable to store the solution at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light. The stability of the compound in various solvents has not been extensively reported, so it is recommended to perform a preliminary stability assessment in the desired solvent if long-term storage of the solution is required.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure—a pyridine ring with amino, bromo, and carboxylic acid functional groups—potential degradation pathways include:

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine ring and other functional groups.

  • Oxidation: The amino group and the pyridine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.

  • Decarboxylation: Carboxylic acids, particularly when subjected to heat, can undergo decarboxylation, leading to the loss of the carboxyl group.

  • Hydrolysis: Although less likely for the pyridine ring itself under neutral conditions, extreme pH conditions could potentially affect the stability of the functional groups.

Q4: I've observed a change in the color of my solid this compound. What could be the cause?

A4: A change in color, such as the appearance of a yellow or brownish tint, can be an indicator of degradation. This is often due to oxidation or exposure to light. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of the compound due to improper storage.1. Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and in a dry environment. 2. Perform a purity check of your current stock using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to the recommended storage conditions.
Appearance of new, unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Compare the retention times of the unexpected peaks with those of the degradation products from the forced degradation study to identify them. 3. Optimize your experimental conditions to minimize degradation (e.g., work under inert atmosphere, protect from light).
Poor solubility of the compound compared to a fresh batch. Potential polymerization or formation of insoluble degradation products.1. Confirm the identity and purity of the material. 2. Attempt to dissolve a small amount in a range of solvents to assess its current solubility profile. 3. If solubility issues persist and degradation is suspected, it is best to use a fresh, high-purity batch of the compound.

Summary of Recommended Storage Conditions and Stability Data

Condition Parameter Recommendation/Observation Template
Solid State TemperatureStore at room temperature.
LightStore in a dark place, protected from light.[1][2]
HumidityStore in a dry environment, sealed from moisture.[2]
AtmosphereStore under an inert atmosphere (e.g., nitrogen or argon).[1]
In Solution (Example) Solvent[Specify Solvent, e.g., DMSO]
Temperature[Specify Temperature, e.g., 4°C]
Purity after 1 week[e.g., >99%]
Purity after 1 month[e.g., 98%]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation (Solid): Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Thermal Degradation (Solution): Heat a portion of the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a portion of the stock solution and a sample of the solid compound to a light source (e.g., a photostability chamber with a xenon lamp) for a defined duration.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all formed degradation products.

Visualizations

Troubleshooting_Stability_Issues Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity - Inert Atmosphere start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_fresh_stock Use Fresh Stock of Compound & Adhere to Proper Storage degradation_confirmed->use_fresh_stock Yes investigate_other Investigate Other Experimental Variables (e.g., reagents, protocol) degradation_confirmed->investigate_other No end End: Consistent Results use_fresh_stock->end forced_degradation Consider Forced Degradation Study to Understand Degradation Profile use_fresh_stock->forced_degradation investigate_other->end forced_degradation->end

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by the instability of this compound.

Storage_Recommendations Recommended Storage Conditions cluster_conditions Key Storage Factors compound This compound temp Temperature (Room Temperature) compound->temp light Light (Keep in Dark) compound->light humidity Humidity (Dry Environment) compound->humidity atmosphere Atmosphere (Inert Gas) compound->atmosphere stability Enhanced Long-Term Stability temp->stability light->stability humidity->stability atmosphere->stability

Caption: A diagram illustrating the key environmental factors to control for the optimal long-term storage of this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Amino-5-bromopyridine-2-carboxylic Acid: Interpreting the 1H NMR Spectrum and Exploring Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-bromopyridine-2-carboxylic acid. It further offers a comparative overview of alternative analytical techniques, including 13C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, to provide a multi-faceted approach to structural confirmation and characterization. Detailed experimental protocols and data interpretation are presented to assist researchers in their analytical workflows.

Interpretation of the 1H NMR Spectrum

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

1.1. Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the pyridine ring, along with the electron-donating effect of the amino group, all influence the chemical shifts of the aromatic protons.

1.2. Experimental 1H NMR Data

An experimental 1H NMR spectrum of this compound was recorded in DMSO-d6.[1] The observed signals are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.65Doublet (d)2.11HH-6
7.20Doublet (d)2.11HH-4
7.01-7.16Broad Singlet (br s)-2H-NH2

1.3. Spectrum Analysis

  • Aromatic Protons: The two signals in the aromatic region at 7.65 ppm and 7.20 ppm, each integrating to one proton, correspond to the two protons on the pyridine ring.[1] The doublet multiplicity of each signal indicates that they are coupled to each other. The small coupling constant of 2.1 Hz is characteristic of a meta-coupling (a four-bond coupling), which confirms their relative positions at C-4 and C-6. The downfield shift of the H-6 proton (7.65 ppm) compared to the H-4 proton (7.20 ppm) is due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.

  • Amino Protons: The broad singlet observed between 7.01 and 7.16 ppm, integrating to two protons, is characteristic of the amino (-NH2) group protons.[1] The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). This signal was not explicitly reported in the provided data, which is not uncommon for acidic protons as their visibility can depend on the solvent and concentration.

1.4. Experimental Protocol: 1H NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6. The solution is transferred to an NMR tube. The 1H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

1.5. Visualization of Spectral Interpretation

G Interpretation of 1H NMR Spectrum cluster_data Experimental Data data δ 7.65 (d, J=2.1 Hz, 1H) δ 7.20 (d, J=2.1 Hz, 1H) δ 7.01-7.16 (br s, 2H) Aromatic Aromatic Protons (δ 7.20, 7.65) data->Aromatic Amino Amino Protons (δ 7.01-7.16) data->Amino H4 H-4 Aromatic->H4 H6 H-6 Aromatic->H6 NH2 -NH2 Amino->NH2

Caption: Workflow for the interpretation of the 1H NMR spectrum.

Comparison with Alternative Analytical Techniques

While 1H NMR provides crucial information, a combination of analytical techniques is often employed for unambiguous structure elucidation.

2.1. 13C Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Information Provided: 13C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environment.

Expected Results: For this compound, six distinct signals are expected in the 13C NMR spectrum, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the substituents. The carbon of the carboxylic acid group (C-2) is expected to appear significantly downfield (around 165-185 ppm). The carbon attached to the bromine (C-5) will also be downfield, while the carbon attached to the amino group (C-3) will be upfield relative to the other aromatic carbons.

Experimental Protocol: A solution of the compound (20-50 mg) in a deuterated solvent (0.5-0.7 mL) is prepared. The 13C NMR spectrum is acquired on a spectrometer, typically requiring a larger number of scans than 1H NMR due to the lower natural abundance of the 13C isotope.

2.2. Mass Spectrometry (MS)

Information Provided: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer additional structural clues.

Expected Results: The mass spectrum of this compound will show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes). The calculated monoisotopic mass is 215.9534 g/mol .[2] Experimental LC-MS data has shown a measured [M+H]+ peak at 217.0 m/z.[1]

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS). The molecules are ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.

2.3. Infrared (IR) Spectroscopy

Information Provided: IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Results: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm-1.

  • N-H stretch (amino group): Two sharp to medium bands around 3300-3500 cm-1.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm-1.

  • C=C and C=N stretches (aromatic ring): Several bands in the 1400-1600 cm-1 region.

  • C-Br stretch: A band in the lower frequency region (typically below 800 cm-1).

Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the beam of an IR spectrometer and the absorption of infrared radiation is measured.

Comparative Summary of Analytical Techniques

TechniqueInformation ObtainedStrengthsLimitations
1H NMR Number, environment, and connectivity of protonsProvides detailed structural information, including stereochemistry.Can be complex for large molecules; requires deuterated solvents.
13C NMR Number and electronic environment of carbon atomsComplements 1H NMR; provides a carbon skeleton map.Lower sensitivity than 1H NMR; requires longer acquisition times.
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity; provides molecular formula.Does not provide detailed connectivity information on its own.
IR Spectroscopy Presence of functional groupsFast and simple; provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure.

Visualization of Analytical Workflow Comparison

G Comparative Analytical Workflow cluster_sample Sample cluster_structure Structure Elucidation Sample 3-Amino-5-bromopyridine- 2-carboxylic acid HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HNMR_info Proton Connectivity HNMR->HNMR_info CNMR_info Carbon Skeleton CNMR->CNMR_info MS_info Molecular Weight & Elemental Composition MS->MS_info IR_info Functional Groups IR->IR_info Structure Confirmed Structure HNMR_info->Structure CNMR_info->Structure MS_info->Structure IR_info->Structure

Caption: Comparison of analytical techniques for structure elucidation.

By integrating the data from these complementary analytical techniques, researchers can confidently determine and verify the structure of this compound, ensuring the identity and purity of this important chemical entity for its applications in drug development and scientific research.

References

A Comparative Guide to the LC-MS Analysis of 3-Amino-5-bromopyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for 3-Amino-5-bromopyridine-2-carboxylic acid and its structurally related analogs: 3-Amino-5-chloropyridine-2-carboxylic acid and 3-Aminopyridine-2-carboxylic acid. The data presented is intended to offer a comparative framework for researchers developing analytical methods for these compounds.

Performance Comparison

The following tables summarize the hypothetical quantitative data for the LC-MS analysis of this compound and its selected alternatives. These values are representative of what one might expect in a well-developed analytical method.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterThis compound3-Amino-5-chloropyridine-2-carboxylic acid3-Aminopyridine-2-carboxylic acid
Molecular Weight 217.02 g/mol [1]172.57 g/mol 138.12 g/mol
Retention Time (RT) 4.2 min3.8 min3.1 min
Precursor Ion ([M+H]+) m/z 217.9/219.9m/z 173.0m/z 139.1
Product Ion 1 m/z 173.9/175.9m/z 129.0m/z 94.1
Product Ion 2 m/z 120.0m/z 102.0m/z 67.0
Collision Energy 25 eV22 eV20 eV

Table 2: Method Validation Parameters

ParameterThis compound3-Amino-5-chloropyridine-2-carboxylic acid3-Aminopyridine-2-carboxylic acid
Linearity (r²) >0.995>0.995>0.998
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL2.5 ng/mL3.0 ng/mL
Recovery (%) 92 ± 5%95 ± 4%98 ± 3%
Matrix Effect (%) 88 ± 6%91 ± 5%96 ± 4%

Experimental Protocols

A detailed methodology for the LC-MS analysis is provided below. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

Sample Preparation (Plasma)
  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

Visualizations

The following diagrams illustrate the key workflows and relationships in the LC-MS analysis of these compounds.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI Source (Positive Mode) Elution->Ionization Isolation Quadrupole 1 (Precursor Ion Isolation) Ionization->Isolation Fragmentation Quadrupole 2 (Collision Cell) Isolation->Fragmentation Detection Quadrupole 3 (Product Ion Detection) Fragmentation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 1. General workflow for LC-MS/MS analysis.

Compound_Relationship Target This compound Rel1 Structural Analog (Halogen Substitution) Target->Rel1 Rel2 Structural Analog (Parent Compound) Target->Rel2 Analog1 3-Amino-5-chloropyridine-2-carboxylic acid Analog2 3-Aminopyridine-2-carboxylic acid Rel1->Analog1 Rel2->Analog2

Figure 2. Relationship between the target compound and its analogs.

References

Spectroscopic Characterization of 3-Amino-5-bromopyridine-2-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough spectroscopic characterization is fundamental for the unequivocal identification and quality assessment of chemical compounds. This guide provides a comparative analysis of the spectroscopic data for 3-Amino-5-bromopyridine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. To offer a comprehensive perspective, its spectral properties are compared with two structurally related analogues: 3-Amino-2-pyridinecarboxylic acid and 5-Bromo-2-pyridinecarboxylic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Number of Protons)
This compound DMSO-d₆7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H)
3-Amino-2-pyridinecarboxylic acid DMSO-d₆7.95 (dd, J=4.4, 1.6 Hz, 1H), 7.23 (dd, J=8.4, 1.6 Hz, 1H), 6.98 (dd, J=8.4, 4.4 Hz, 1H)
5-Bromo-2-pyridinecarboxylic acid DMSO-d₆8.68 (d, J=2.2 Hz, 1H), 8.25 (dd, J=8.5, 2.2 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
This compound N/AExperimental data not readily available.
3-Amino-2-pyridinecarboxylic acid DMSO-d₆169.1, 151.8, 147.2, 137.5, 120.9, 118.6
5-Bromo-2-pyridinecarboxylic acid DMSO-d₆165.4, 151.9, 149.8, 141.2, 129.8, 121.5
Table 3: Mass Spectrometry Data
CompoundIonization ModeCalculated Mass (m/z)Measured Mass (m/z) [M+H]⁺
This compound ESI215.95217.0
3-Amino-2-pyridinecarboxylic acid ESI138.04139.05
5-Bromo-2-pyridinecarboxylic acid ESI200.94201.95
Table 4: Infrared (IR) Spectroscopy Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound N/AExperimental data not readily available. Expected peaks: ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch).
3-Amino-2-pyridinecarboxylic acid KBr Pellet3440, 3320 (N-H stretch), 3200-2500 (O-H stretch), 1680 (C=O stretch), 1610, 1580 (C=C/C=N stretch)
5-Bromo-2-pyridinecarboxylic acid KBr Pellet3100-2500 (O-H stretch), 1710 (C=O stretch), 1580, 1550 (C=C/C=N stretch)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of around 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. A spectral width of about 240 ppm and a relaxation delay of 2 seconds are commonly used.

  • Data Processing: The acquired free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectra are typically acquired on a mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a final concentration of approximately 1-10 µg/mL. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

  • Instrumentation: The sample solution is introduced into the ESI source via direct infusion or through an LC column.

  • ESI Conditions: The ESI source parameters are optimized for the analyte. Typical conditions include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C.

  • Mass Analysis: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, for instance, from m/z 50 to 500.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Sample IR Infrared Spectroscopy (e.g., ATR-FTIR) Purification->IR Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Analytical methods for confirming the purity of 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for confirming the purity of 3-Amino-5-bromopyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), Elemental Analysis (EA), and Differential Scanning Calorimetry (DSC).

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each analytical technique, offering a clear comparison to aid in method selection for purity assessment of this compound.

Analytical MethodPrincipleInformation ProvidedLimit of Detection (LOD) / Limit of Quantitation (LOQ)AccuracyThroughput
HPLC Chromatographic separation based on polarityPurity (% area), presence of impurities, retention timeAnalyte-dependent, typically in the low ng rangeHighHigh
qNMR Nuclear magnetic resonance signal intensity proportional to molar concentrationAbsolute purity, structural confirmation, identification and quantification of impurities~0.1%Very HighMedium
Mass Spectrometry Mass-to-charge ratio of ionized molecules and their fragmentsMolecular weight confirmation, structural information from fragmentationPicomole to femtomole rangeHigh (for mass accuracy)High
Elemental Analysis Combustion of the sample to determine the percentage of C, H, NElemental composition, empirical formula verification~0.1%High (within ±0.4% of theoretical values)[1]Low
DSC Measurement of heat flow associated with thermal transitionsPurity based on melting point depression, polymorphismImpurity dependent, generally for samples >98% pure[2]Moderate to HighMedium

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a primary ratio method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.[3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A 90° pulse angle.

    • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    For this compound, the proton signals are reported as: 1H NMR (300 MHz, DMSO-d6): δ 7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H).[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Expected Molecular Ion: For C6H5BrN2O2, the expected monoisotopic mass is approximately 215.95 Da.[6] The mass spectrum should show a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

  • Fragmentation Analysis: The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for similar compounds include the loss of the carboxylic acid group (-45 Da), loss of CO (-28 Da), and cleavage of the pyridine ring.

Elemental Analysis (EA)

Elemental analysis determines the weight percentage of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values calculated from the molecular formula.

  • Instrumentation: A CHN elemental analyzer.

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are separated and quantified.

  • Sample Preparation: A small, accurately weighed amount of the dried and homogenized sample (typically 1-3 mg) is placed in a tin capsule.

  • Theoretical Values for C6H5BrN2O2:

    • Carbon (C): 33.20%

    • Hydrogen (H): 2.32%

    • Nitrogen (N): 12.91%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[1]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline solids by observing the melting point depression.[7]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Range: The temperature range should encompass the melting point of the compound. For this compound, a range from room temperature to above its expected melting point should be selected.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. A sharp melting peak indicates high purity.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical comparison and a conceptual signaling pathway for method selection based on the desired outcome.

Analytical_Method_Comparison_Workflow Comparative Workflow for Purity Analysis cluster_screening Initial Purity Screening cluster_confirmation Structural Confirmation & Absolute Purity cluster_physical_properties Physical Property Confirmation HPLC HPLC qNMR qNMR HPLC->qNMR Confirm Identity & Absolute Purity MS MS HPLC->MS Confirm Molecular Weight TLC TLC Elemental_Analysis Elemental Analysis qNMR->Elemental_Analysis Cross-verify Composition Purity_Report Purity_Report qNMR->Purity_Report MS->Purity_Report DSC DSC Elemental_Analysis->DSC Confirm Physical Purity DSC->Purity_Report Sample Sample Sample->HPLC Qualitative & Quantitative Sample->TLC Qualitative

Caption: A workflow diagram illustrating the sequential and complementary use of different analytical methods for comprehensive purity assessment.

Method_Selection_Pathway Method Selection Pathway Goal Define Analytical Goal Routine_QC Routine Quality Control Goal->Routine_QC High Throughput Screening Reference_Standard Reference Standard Certification Goal->Reference_Standard Absolute Purity & Traceability Impurity_ID Impurity Identification Goal->Impurity_ID Structural Elucidation HPLC_Method HPLC Routine_QC->HPLC_Method qNMR_Method qNMR Reference_Standard->qNMR_Method EA_Method Elemental Analysis Reference_Standard->EA_Method DSC_Method DSC Reference_Standard->DSC_Method Impurity_ID->qNMR_Method MS_Method LC-MS/MS Impurity_ID->MS_Method

Caption: A decision pathway for selecting the appropriate analytical method based on the specific research or quality control objective.

References

A Comparative Guide to the Synthetic Utility of 3-Amino-5-bromopyridine-2-carboxylic acid and 5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, substituted pyridine derivatives are indispensable building blocks. Among these, 3-Amino-5-bromopyridine-2-carboxylic acid and 5-bromopyridine-2-carboxylic acid have emerged as versatile scaffolds for the synthesis of complex molecular architectures. This guide provides an objective comparison of these two key starting materials, highlighting the influence of the 3-amino substituent on their reactivity and application in common synthetic transformations. By presenting available experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.

Introduction to the Core Structures

Both this compound (with a molecular weight of 217.02 g/mol ) and 5-bromopyridine-2-carboxylic acid are heterocyclic compounds featuring a pyridine ring, a carboxylic acid group at the 2-position, and a bromine atom at the 5-position.[1] The key distinction is the presence of an amino group at the 3-position in the former. This amino group, a potent electron-donating group, significantly modulates the electronic properties of the pyridine ring, thereby influencing its reactivity in various chemical reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. The bromine atom at the 5-position of both molecules serves as a handle for the introduction of a wide range of substituents.

The presence of the electron-donating amino group in this compound is expected to increase the electron density of the pyridine ring, which can affect the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. While direct comparative studies are limited, data from analogous systems suggest that electron-donating groups can influence reaction rates and yields. However, the amino group can also coordinate to the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands and reaction conditions is therefore crucial.[2]

For 5-bromopyridine-2-carboxylic acid, its utility in Suzuki-Miyaura couplings is well-established for the creation of new carbon-carbon bonds.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions and Yields

EntryStarting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-bromo-2-methylpyridin-3-amineaPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901885
25-(4-bromophenyl)-4,6-dichloropyrimidinebPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-60

a) Data for a close structural analog to this compound.[3] b) Illustrative example for a bromopyridine derivative.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound or 5-bromopyridine-2-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add the bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Bond Formation and Esterification

The carboxylic acid moiety in both compounds is a key functional group for derivatization, primarily through amide bond formation and esterification.

Amide Bond Formation

The nucleophilicity of the amine used for coupling and the electrophilicity of the activated carboxylic acid are key to successful amide bond formation. The presence of the 3-amino group in this compound can potentially interfere with the reaction by reacting with the activating agents or by altering the electronic nature of the carboxylic acid. However, with appropriate coupling agents, the reaction can proceed efficiently.

Table 2: Illustrative Amide Coupling Conditions

EntryStarting MaterialAmineCoupling ReagentBaseSolventTemp.Yield
1Benzoic AcidBenzylamineZrCl₄ (5 mol%)-TolueneRefluxHigh
2Phenylacetic AcidBenzylamineB(OCH₂CF₃)₃-MeCN80 °C91%

Data from general amide formation protocols.[4][5]

Experimental Protocol: Amide Bond Formation

Materials:

  • This compound or 5-bromopyridine-2-carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • HATU (1.1 mmol)

  • DIPEA (2.0 mmol)

  • DMF (5 mL)

Procedure:

  • Dissolve the carboxylic acid in DMF in a reaction flask.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Esterification

Esterification of these carboxylic acids can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst. The 3-amino group in this compound might require protection in some cases, especially under strongly acidic conditions, to avoid side reactions.

Table 3: Illustrative Esterification Conditions

EntryStarting MaterialAlcoholCatalystConditions
1Carboxylic AcidMethanolH₂SO₄ (cat.)Reflux
2Carboxylic AcidMethanolSOCl₂50 °C

Data from general esterification protocols.[3][6]

Experimental Protocol: Fischer Esterification

Materials:

  • This compound or 5-bromopyridine-2-carboxylic acid (1.0 mmol)

  • Methanol (as solvent)

  • Concentrated H₂SO₄ (catalytic amount)

Procedure:

  • Suspend the carboxylic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis and Workflow Visualization

The primary difference in the synthetic utility of these two compounds stems from the electronic influence of the 3-amino group.

This compound:

  • Advantages: The amino group provides an additional site for functionalization and can be used to modulate the biological activity of the final compound.

  • Challenges: The amino group can interfere with certain reactions, potentially requiring protection/deprotection steps, and may influence the reactivity of the C-Br bond in cross-coupling reactions.

5-bromopyridine-2-carboxylic acid:

  • Advantages: A more straightforward building block where the reactivity is primarily dictated by the carboxylic acid and the bromo-substituent, leading to more predictable outcomes in many standard transformations.[4]

  • Challenges: Lacks the additional functional handle provided by the amino group, which might be desirable for certain medicinal chemistry applications.

The following diagrams illustrate a generalized synthetic workflow and the key points of reactivity for both molecules.

G cluster_0 Synthetic Routes cluster_1 Derivatization Reactions A 3-Amino-5-bromopyridine- 2-carboxylic acid C Suzuki Coupling (C-C bond formation) A->C R-B(OH)₂ Pd catalyst, Base D Amide Coupling (Amide bond formation) A->D R-NH₂ Coupling agent E Esterification (Ester formation) A->E R-OH Acid catalyst B 5-bromopyridine- 2-carboxylic acid B->C B->D B->E

Caption: Comparative synthetic workflow for the two pyridine derivatives.

Caption: Influence of the amino group on the reactivity of the pyridine core.

Conclusion

Both this compound and 5-bromopyridine-2-carboxylic acid are valuable starting materials in synthetic chemistry. The choice between them will largely depend on the specific goals of the synthesis. For constructing molecules where an amino group or its derivatives are desired at the 3-position, this compound is the clear choice, though potential reactivity challenges must be considered. For syntheses where this functionality is not required, 5-bromopyridine-2-carboxylic acid offers a more direct and often more predictable route to a wide array of derivatives. A thorough understanding of the electronic and steric effects of the substituents is paramount for successful reaction design and optimization with these versatile building blocks.

References

Comparative Analysis of the Biological Activity of 3-Amino-5-bromopyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities, experimental protocols, and structure-activity relationships of novel 3-amino-5-bromopyridine-2-carboxylic acid derivatives.

This guide provides a comparative analysis of the biological activity of a series of synthesized this compound derivatives. The document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential of this chemical scaffold in developing new therapeutic agents. The presented data is a synthesis of findings from various studies on related pyridine and carboxamide derivatives, adapted to the specific core structure of this compound. While direct comprehensive studies on a series of these specific derivatives are limited in publicly available literature, this guide constructs a comparative framework based on analogous compounds to highlight potential areas of biological activity and guide future research.

Anticancer Activity

Derivatives of 3-aminopyridine-2-carboxamide have demonstrated notable potential as anticancer agents. The core structure serves as a versatile scaffold for the development of compounds with cytotoxic and kinase inhibitory activities. The following sections detail the comparative anticancer activity and the methodologies used for their evaluation.

In Vitro Cytotoxicity

A series of hypothetical N-aryl and N-alkyl derivatives of 3-amino-5-bromopyridine-2-carboxamide were evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of 3-amino-5-bromopyridine-2-carboxamide derivatives against various cancer cell lines.

Compound IDR GroupMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
ABP-01 Phenyl15.2 ± 1.822.5 ± 2.135.1 ± 3.2
ABP-02 4-Chlorophenyl8.7 ± 0.912.3 ± 1.518.9 ± 2.0
ABP-03 4-Methoxyphenyl12.1 ± 1.318.9 ± 1.925.4 ± 2.6
ABP-04 4-Nitrophenyl5.2 ± 0.67.8 ± 0.810.5 ± 1.1
ABP-05 Benzyl25.8 ± 2.538.2 ± 3.545.3 ± 4.1
ABP-06 Cyclohexyl> 50> 50> 50
Doxorubicin (Reference)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) for Anticancer Activity

The preliminary SAR analysis of these hypothetical derivatives suggests that:

  • Aromatic Substitution: The presence of an aromatic ring at the amide nitrogen (R group) is crucial for anticancer activity.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as a nitro group (ABP-04), enhance the cytotoxic potential.

  • Steric Factors: Bulky aliphatic substituents like cyclohexyl (ABP-06) lead to a significant loss of activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (solubilized in DMSO) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Workflow A Cell Seeding in 96-well plate B Incubation (24h) A->B C Compound Treatment B->C D Incubation (48h) C->D E MTT Addition D->E F Incubation (4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Calculation H->I

Caption: A flowchart illustrating the process of determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Signaling Pathway Modulation

Based on the activities of related pyridine carboxamide derivatives, it is hypothesized that these compounds may exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. One such potential target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram 3: Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Amino-5-bromopyridine- 2-carboxamide Derivative Inhibitor->PI3K Inhibition

Caption: A potential mechanism of action for 3-amino-5-bromopyridine-2-carboxamide derivatives, involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The data presented in this guide for the biological activities of this compound derivatives are hypothetical and for illustrative purposes. They are extrapolated from studies on structurally related compounds to provide a comparative framework. Further experimental validation is required to confirm these activities.

The Strategic Replacement: A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the carboxylic acid moiety is a familiar pharmacophoric element. However, its inherent physicochemical properties can present significant hurdles in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity. Bioisosteric replacement offers a powerful strategy to circumvent these challenges while retaining or even enhancing biological activity. This guide provides an objective comparison of common carboxylic acid bioisosteres, supported by experimental data and detailed methodologies, to inform rational drug design and optimization.

The principle of bioisosterism involves substituting a functional group with another that possesses similar steric and electronic properties, leading to comparable biological activity.[1] In the context of carboxylic acids, this strategy aims to modulate crucial parameters like acidity (pKa), lipophilicity (logD), and metabolic fate to improve a drug candidate's overall pharmacokinetic and pharmacodynamic profile.[2]

Physicochemical Properties: A Head-to-Head Comparison

The success of a bioisosteric replacement is intimately linked to the physicochemical properties of the surrogate. The following table summarizes key data for several widely used carboxylic acid bioisosteres.

BioisostereStructureTypical pKa RangeTypical logD (pH 7.4) Range*Key Features & Considerations
Carboxylic Acid R-COOH4.0 - 5.0[3]Parent CompoundOften highly ionized at physiological pH, leading to good solubility but potentially poor permeability. Susceptible to metabolic glucuronidation.[3][4]
Tetrazole R-CNNNNH4.5 - 5.1[3]Generally higher than corresponding carboxylic acid[3]Acidity is very similar to carboxylic acids. The tetrazole ring is metabolically more stable and can improve oral bioavailability, as exemplified by the angiotensin II receptor blocker, losartan.[5]
Hydroxamic Acid R-CONHOH8.0 - 9.0[6]VariesLess acidic than carboxylic acids. Can act as metal chelators. May be susceptible to hydrolysis but can be stabilized by substitution.[6][7]
Acylsulfonamide R-CONHSO₂R'3.5 - 4.5[8]VariespKa is comparable to or even lower than carboxylic acids. Offers similar hydrogen bonding capabilities.[8][9]
3-Hydroxyisoxazole 4.0 - 5.0[10]Generally higher than corresponding carboxylic acid[10]Planar, acidic heterocycle with similar acidity to carboxylic acids. Can lead to improved permeability.[10][11]

*Note: logD values are highly dependent on the rest of the molecular structure.

Case Study: Losartan - The Power of a Tetrazole Bioisostere

A classic example highlighting the successful application of a carboxylic acid bioisostere is the development of losartan, an angiotensin II receptor antagonist. The precursor to losartan contained a carboxylic acid group, which, while demonstrating good in vitro potency, suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a significant improvement in the drug's pharmacokinetic profile and efficacy.[5]

CompoundFunctional GroupIn Vitro Activity (IC₅₀, nM)Oral Bioavailability (Rat, %)
Carboxylic Acid Precursor-COOH~20<10
Losartan-CNNNNH~20~33

Data compiled from multiple sources.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of rational drug design. Below are detailed methodologies for key assays used to characterize and compare carboxylic acid bioisosteres.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a compound, which indicates the extent of its ionization at a given pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • If the compound is an acid, titrate with the standardized NaOH solution, adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[10][12]

Measurement of Lipophilicity (logD) by the Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4), which reflects its lipophilicity and potential for membrane permeability.

Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).

    • Use a water-immiscible organic solvent, typically n-octanol.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the phases (usually the buffer).

    • Add a known volume of the other phase to a vial containing the compound solution.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[13][14]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • The logD is calculated using the following formula: logD = log₁₀ ( [Compound]ₙ-octanol / [Compound]buffer )[15]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for potential intestinal absorption.

Methodology:

  • Membrane Preparation:

    • A filter plate (donor plate) is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[2]

  • Compound Addition:

    • The test compound is dissolved in a buffer solution at the desired pH (e.g., pH 7.4) and added to the wells of the donor plate.[16]

  • Assay Assembly:

    • An acceptor plate containing buffer is placed on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two compartments.[3][17]

  • Incubation:

    • The "sandwich" is incubated for a specific period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.[1]

  • Quantification:

    • The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.

  • Permeability Calculation:

    • The effective permeability coefficient (Pe) is calculated based on the compound concentrations and assay parameters.[2][16]

Visualizing the Rationale: Pathways and Workflows

Understanding the biological context and the drug design process is crucial for the effective application of bioisosterism. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Gq_11 Gq/11 AT1R->Gq_11 Activates Losartan Losartan (Tetrazole Bioisostere) Losartan->AT1R Blocks PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

Caption: Angiotensin II receptor signaling pathway and the action of Losartan.

Carboxylic_Acid_Metabolism cluster_0 Phase II Metabolism cluster_1 Alternative Pathway Carboxylic_Acid Carboxylic Acid Drug Acyl_Glucuronide Acyl Glucuronide (Potentially Reactive) Carboxylic_Acid->Acyl_Glucuronide Acyl_CoA Acyl-CoA Thioester (Reactive) Carboxylic_Acid->Acyl_CoA UGT UDP-Glucuronosyltransferase (UGT) UGT->Acyl_Glucuronide Excretion Excretion Acyl_Glucuronide->Excretion CoA_Ligase Acyl-CoA Ligase CoA_Ligase->Acyl_CoA Amino_Acid_Conjugation Amino Acid Conjugation Acyl_CoA->Amino_Acid_Conjugation Amino_Acid_Conjugation->Excretion

Caption: Major metabolic pathways of carboxylic acid-containing drugs.

Bioisosteric_Replacement_Workflow Start Lead Compound with Carboxylic Acid Identify_Liabilities Identify Liabilities (e.g., Poor PK, Toxicity) Start->Identify_Liabilities Select_Bioisostere Select Bioisostere (e.g., Tetrazole, Hydroxamic Acid) Identify_Liabilities->Select_Bioisostere Synthesis Synthesize Analogues Select_Bioisostere->Synthesis In_Vitro_Assays In Vitro Assays (pKa, logD, Permeability, Activity) Synthesis->In_Vitro_Assays In_Vitro_Assays->Select_Bioisostere Re-design In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies Promising Results Optimized_Candidate Optimized Candidate In_Vivo_Studies->Optimized_Candidate

Caption: A typical workflow for bioisosteric replacement in drug discovery.

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a well-established and powerful strategy in medicinal chemistry to overcome a variety of drug development challenges. As demonstrated, bioisosteres such as tetrazoles, hydroxamic acids, acylsulfonamides, and hydroxyisoxazoles offer a range of physicochemical properties that can be strategically employed to fine-tune a molecule's ADME profile and enhance its therapeutic potential. A thorough understanding of the comparative properties of these groups, supported by robust experimental data, is essential for the successful design and development of new and improved medicines.

References

A Comparative Analysis of the Reaction Efficiency of 3-Amino-5-bromopyridine-2-carboxylic Acid and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, substituted pyridines serve as critical building blocks for a vast array of functional molecules.[1] Among these, 3-Amino-5-bromopyridine-2-carboxylic acid is a versatile intermediate, prized for its multiple reactive sites that allow for selective chemical modifications. Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on a pyridine ring, enables participation in a variety of cross-coupling and condensation reactions. This guide provides a comparative analysis of its efficiency in two key transformations—the Suzuki-Miyaura coupling and amide bond formation—benchmarked against structurally similar compounds. The data presented herein is intended to assist researchers in selecting optimal substrates and reaction conditions for their synthetic endeavors.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely used to construct biaryl and hetero-biaryl scaffolds present in many medicinally important compounds.[2][3] The reaction's efficiency is highly dependent on the electronic and steric nature of the substituents on the pyridine ring.

For substrates like this compound, the presence of the primary amine and carboxylic acid groups can potentially interfere with the palladium catalyst. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, possibly inhibiting the catalytic cycle.[2] However, with optimized conditions, high yields can be achieved without the need for protecting the amine functionality.[2]

Comparative Reaction Efficiency Data

The following table summarizes the yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.[2][4]

EntryReactantArylboronic AcidCatalystBaseSolventYield (%)Reference
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[4]
25-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[4]
35-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78[4]
45-bromo-2-methylpyridin-3-amine3-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O72[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.[2]

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 - 1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system. A common choice is a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at a specified temperature (e.g., 85-95°C) for a designated time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0:e->pd2_complex:w R¹-X r1x R¹-X (Aryl Halide) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex:s->pd2_r1r2:n R²-B(OR)₂ + Base transmetal Transmetalation r2by2 R²-B(OR)₂ (Boronic Acid/Ester) base Base pd2_r1r2:n->pd0:s red_elim Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_r1r2->r1r2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental reactions in organic and medicinal chemistry, forming the backbone of peptides and proteins.[6][7] The carboxylic acid moiety of this compound can be coupled with various amines to form the corresponding amides. The efficiency of this reaction often depends on the choice of coupling agent and the nature of the amine.

Comparative Reaction Efficiency Data

Quantitative, directly comparable data for amide formation using this compound and its close analogs is less commonly published in a systematic table. However, the reactivity is generally high. For comparison, the synthesis of 3-Amino-5-bromo-pyridine-2-carboxylic acid itself from its corresponding amide via hydrolysis proceeds with high yields, indicating the stability of the related amide bond.[8]

EntryReactionReactantsConditionsYield (%)Reference
1Amide Hydrolysis3-amino-5-bromo-pyridine-2-carboxylic acid amideaq. NaOH, reflux95[8]
2Amide Hydrolysis3-Amino-5-bromopyridine-2-carboxamideconc. HCl, 100°C55[8]
3Amide FormationGeneral Carboxylic Acid + AmineMicroflow, Triphosgene activation74 - 99[9]

The data suggests that while the amide is stable, its formation from the carboxylic acid is a standard and efficient transformation, often proceeding in high yields with appropriate activation.

Experimental Protocol: Amide Bond Formation

This protocol outlines a general procedure for the formation of an amide from this compound and a primary or secondary amine using a carbodiimide coupling agent.

  • Acid Activation: Dissolve this compound (1.0 equivalent) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the activated carboxylic acid solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize it.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer, filter, and concentrate. Purify the resulting crude amide by crystallization or column chromatography.

Visualization of the Amide Formation Workflow

The diagram below outlines a typical laboratory workflow for the synthesis of an amide from a carboxylic acid and an amine.

Amide_Formation_Workflow start Start: Carboxylic Acid + Amine dissolve 1. Dissolve Carboxylic Acid in Aprotic Solvent (e.g., DMF) start->dissolve activate 2. Add Coupling Agents (e.g., EDC, HOBt) Stir for 15-30 min dissolve->activate add_amine 3. Add Amine (+ Base if needed) activate->add_amine react 4. Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react workup 5. Aqueous Work-up (Extraction & Washes) react->workup purify 6. Purification (Chromatography/Crystallization) workup->purify product Final Product: Pure Amide purify->product

General experimental workflow for amide bond formation.

References

A Comparative Guide to 3-Amino-5-bromopyridine-2-carboxylic acid and 3-Amino-6-bromopyrazine-2-carboxylic acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-5-bromopyridine-2-carboxylic acid and 3-Amino-6-bromopyrazine-2-carboxylic acid, two heterocyclic building blocks with significant potential in the development of targeted therapies. With a focus on their application as scaffolds for kinase inhibitors, this document summarizes their chemical properties, highlights their performance in relevant biological assays supported by experimental data, and provides detailed experimental protocols.

Introduction

This compound and 3-Amino-6-bromopyrazine-2-carboxylic acid are valuable starting materials in medicinal chemistry. Their structures, each featuring an amino group, a bromine atom, and a carboxylic acid on a nitrogen-containing aromatic ring, offer multiple points for chemical modification. This versatility allows for the synthesis of diverse compound libraries targeting various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology and inflammation research. The pyridine and pyrazine cores can influence the physicochemical properties and biological activity of the resulting derivatives, making a direct comparison valuable for scaffold selection in drug discovery programs.

Structural and Physicochemical Comparison

The core difference between these two molecules lies in the arrangement of nitrogen atoms within the six-membered aromatic ring. This compound contains a pyridine ring (one nitrogen atom), while 3-Amino-6-bromopyrazine-2-carboxylic acid features a pyrazine ring (two nitrogen atoms in a 1,4-arrangement). This seemingly subtle difference can impact properties such as electronics, solubility, and the ability to form hydrogen bonds, which in turn affects how derivative compounds interact with their biological targets.

G cluster_0 This compound cluster_1 3-Amino-6-bromopyrazine-2-carboxylic acid a b

Figure 1. Chemical structures of the two compared scaffolds.
PropertyThis compound3-Amino-6-bromopyrazine-2-carboxylic acid
Molecular Formula C₆H₅BrN₂O₂C₅H₄BrN₃O₂
Molecular Weight 217.02 g/mol 218.01 g/mol
CAS Number 870997-85-6486424-37-7
Appearance SolidSolid
XLogP3 1.30.9
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 45
Rotatable Bond Count 11

Performance in Kinase Inhibition: Experimental Data

3-Amino-5-bromopyridine Scaffold in ALK2 Inhibition

Derivatives of a closely related scaffold, 2-amino-3,5-diarylpyridine, have been investigated as inhibitors of Activin receptor-like kinase 2 (ALK2), a target for the rare genetic disease fibrodysplasia ossificans progressiva. The 5-bromo-aminopyridine core serves as a key anchor in the ATP-binding pocket of the kinase. The following table presents data for a representative derivative.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Representative Pyridine Derivative ALK215[1]
3-Amino-6-bromopyrazine Scaffold in FGFR Inhibition

Recent research has focused on 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2] The pyrazine core has proven effective in generating potent and selective FGFR inhibitors.[2][3] The table below summarizes the in vitro activity of a promising compound from this class against different FGFR isoforms.[2]

Compound IDTarget KinaseIC₅₀ (nM)Reference
Representative Pyrazine Derivative (18i) FGFR18.5[2]
FGFR212.3[2]
FGFR37.9[2]
FGFR425.6[2]

Experimental Protocols

Detailed methodologies for the synthesis of the parent compounds and a general protocol for evaluating their derivatives in a kinase inhibition assay are provided below.

Synthesis of this compound

A common route to this scaffold involves the Hofmann rearrangement of 5-bromonicotinamide.[4]

Materials:

  • 5-Bromonicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (t-BME)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • Prepare a pre-cooled aqueous solution of sodium hydroxide.

  • Slowly add bromine to the cooled NaOH solution.

  • Add 5-bromonicotinamide to the mixture.

  • Gradually warm the reaction mixture to room temperature and then heat to 70°C for 1 hour.[5]

  • After cooling, extract the aqueous phase with a 1:1 mixture of THF and t-BME.

  • Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography using a heptane/ethyl acetate eluent to yield 3-amino-5-bromopyridine.

  • The carboxylic acid can be introduced at the 2-position through established methods such as ortho-lithiation followed by carboxylation.

Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid Derivatives

The synthesis of derivatives often starts from a commercially available pyrazine precursor and involves a key amide coupling step.[2][3]

G start 3-Amino-6-bromo-2-nitropyrazine step1 Nitro Group Reduction start->step1 intermediate1 3,6-Diamino-2-pyrazinecarboxylic acid step1->intermediate1 step2 Amide Condensation intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Suzuki Coupling intermediate2->step3 final_product Final Pyrazine Derivatives step3->final_product

Figure 2. General synthetic workflow for 3-amino-6-bromopyrazine-2-carboxylic acid derivatives.

Materials:

  • 3-Amino-6-bromo-2-nitropyrazine

  • Iron powder (Fe)

  • Acetic acid

  • Ethanol

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Aryl boronic acid or ester

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

Procedure:

  • Nitro Reduction: Reduce the nitro group of the starting pyrazine using iron powder in a mixture of acetic acid, ethanol, and water.[3]

  • Amide Condensation: Couple the resulting amino acid with a desired substituted aniline using HATU and DIPEA in DMF.[3]

  • Suzuki Coupling: React the brominated amide intermediate with an aryl boronic acid or ester using a palladium catalyst and sodium carbonate in a dioxane/water mixture.[3]

  • Purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.

Materials:

  • Purified recombinant kinase (e.g., FGFR, ALK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the test compound, the target kinase, and the kinase-specific substrate in the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Calculate IC₅₀ values from the dose-response curves.

Conclusion

Both this compound and 3-Amino-6-bromopyrazine-2-carboxylic acid are versatile and valuable scaffolds for the development of kinase inhibitors. The choice between a pyridine and a pyrazine core will depend on the specific therapeutic target and the desired properties of the final drug candidate.

The pyrazine scaffold, with its additional nitrogen atom, may offer advantages in terms of forming specific hydrogen bond interactions within the ATP-binding pocket of certain kinases, as demonstrated by the potent FGFR inhibitors. On the other hand, the pyridine core is a well-established and successful scaffold in numerous approved kinase inhibitors, and its derivatives have shown high potency against targets like ALK2.

Ultimately, the selection of the core scaffold should be guided by empirical data from structure-activity relationship (SAR) studies for the specific kinase of interest. This guide provides a foundation for researchers to make informed decisions in the early stages of their drug discovery projects.

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-bromopyridine-2-carboxylic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 870997-85-6). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, a comprehensive PPE strategy is mandatory.

Summary of Required Personal Protective Equipment

Protection Type Required Equipment Specifications and Standards
Eye and Face Protection Safety goggles with side-shields or a face shield.Must comply with EN166 or equivalent standards. Use goggles with indirect ventilation to protect against splashes of this chemical. A full face shield should be used in addition to goggles where there is a high risk of splashing[1][2].
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), chemical-resistant apron or lab coat.Nitrile gloves are recommended for their resistance to a variety of chemicals and good abrasion resistance. Neoprene gloves offer broad resistance against acids and caustics[2]. A long-sleeved lab coat or chemical-resistant apron is necessary to prevent skin contact[3][4].
Respiratory Protection Effective dust mask or respirator.A dust mask (e.g., N95) is suitable for low-dust environments[1][5]. If user operations generate significant dust, fumes, or aerosols, or if ventilation is inadequate, a full-face respirator with an appropriate acid gas cartridge is recommended[1][3].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and environmental compliance. The following workflow outlines the key steps from preparation to disposal.

G Standard Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Work in Ventilated Area (Fume Hood) prep_gather 3. Assemble Equipment (Spatulas, Weighing Paper, etc.) handle_weigh 4. Weigh Chemical Minimize dust generation. prep_gather->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel Use appropriate tools. handle_observe 6. Monitor Reaction Keep sash of fume hood lowered. post_decontaminate 7. Decontaminate Equipment Wash with appropriate solvent. handle_observe->post_decontaminate Reaction Complete post_dispose_chem 8. Dispose of Chemical Waste Follow institutional guidelines. post_dispose_ppe 9. Dispose of Contaminated PPE As hazardous waste. post_cleanup 10. Clean Work Area Wash hands thoroughly.

Caption: Standard operating procedure for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[4].

    • Ensure that an eyewash station and safety shower are readily accessible[6][7].

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling:

    • Avoid generating dust when handling the solid material[3][4].

    • Use appropriate, clean tools (e.g., spatulas) for transferring the chemical.

    • Keep the container tightly closed when not in use and store it in a cool, dry, dark place with an inert atmosphere[8].

    • Do not eat, drink, or smoke in the handling area[8][9].

  • Disposal Plan:

    • Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[8].

    • Contaminated PPE, such as gloves and lab coats, should also be treated as hazardous waste and disposed of accordingly.

    • Do not allow the chemical to enter drains or waterways[3].

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is crucial.

G Emergency Response for Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Accidental Exposure Occurs skin_wash Wash with plenty of soap and water for at least 15 minutes. start->skin_wash Skin eye_rinse Rinse cautiously with water for several minutes (at least 15). start->eye_rinse Eye inh_fresh_air Move person to fresh air. start->inh_fresh_air Inhalation ing_rinse Rinse mouth with water. start->ing_rinse Ingestion skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention if irritation occurs. skin_remove->skin_medical eye_remove_lenses Remove contact lenses, if present and easy to do. Continue rinsing. eye_rinse->eye_remove_lenses eye_medical Seek immediate medical attention. eye_remove_lenses->eye_medical inh_rest Keep at rest in a position comfortable for breathing. inh_fresh_air->inh_rest inh_medical Call a POISON CENTER or doctor if you feel unwell. inh_rest->inh_medical ing_no_vomit Do NOT induce vomiting. ing_rinse->ing_no_vomit ing_medical Call a POISON CENTER or doctor immediately. ing_no_vomit->ing_medical

Caption: First aid procedures for exposure to this compound.

Detailed First-Aid Measures
  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8]. Remove any contaminated clothing and wash it before reuse[8]. If skin irritation develops or persists, seek medical attention[8].

  • After Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also wash under the eyelids[8][10]. If present, remove contact lenses and continue rinsing[8]. It is crucial to get medical attention immediately[6][8].

  • After Inhalation: Move the affected person to an area with fresh air[8]. If the person is not breathing, provide artificial respiration[8]. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[8][9].

  • After Ingestion: If the substance is swallowed, rinse the mouth thoroughly with water[8]. Do not induce vomiting[8]. Call a physician or poison control center immediately[8]. Never give anything by mouth to an unconscious person[8].

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.